molecular formula C24H34Cl2N4O7 B591140 VU590 dihydrochloride CAS No. 313505-85-0

VU590 dihydrochloride

Numéro de catalogue: B591140
Numéro CAS: 313505-85-0
Poids moléculaire: 561.5 g/mol
Clé InChI: FRYYSUBAHIUBNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VU590 dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C24H34Cl2N4O7 and its molecular weight is 561.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYYSUBAHIUBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849485
Record name 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313505-85-0
Record name 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,13-Bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to VU590 Dihydrochloride: Targeting the Inward Rectifier Potassium Channel Kir1.1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU590 dihydrochloride (B599025), a potent inhibitor of the inward rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK). This document details its primary target, mechanism of action, off-target effects, and the key experimental protocols used in its characterization.

Core Target and Mechanism of Action

VU590 dihydrochloride is a small-molecule inhibitor that primarily targets the Kir1.1 (ROMK) potassium channel.[1] It acts as an intracellular pore blocker, physically obstructing the ion conduction pathway of the channel.[2] This blockade is both voltage- and potassium-dependent, a characteristic feature of pore-blocking inhibitors.[2][3]

While potent against Kir1.1, this compound also exhibits moderate inhibitory activity against the Kir7.1 channel, which limits its utility as a selective probe for studying ROMK function in tissues where both channels are expressed, such as the kidney.[1][2] Notably, this compound has been shown to have no significant effect on other Kir channels, including Kir2.1 and Kir4.1.[3]

The binding site of VU590 within the Kir1.1 channel pore has been investigated through mutagenesis studies. These studies have identified asparagine 171 (N171) as a critical residue for high-affinity binding.[2] In contrast, the interaction with Kir7.1 involves different residues, specifically E149 and A150, highlighting the molecular basis for its differential affinity for these two channels.[2]

Quantitative Data Presentation

The inhibitory activity of this compound against various inward rectifier potassium channels is summarized in the table below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's potency.

Target ChannelCommon NameIC50 ValueReference
Kir1.1 ROMK290 nM[1][4]
Kir7.1 -8 µM[1][3]
Kir2.1 -No significant effect[3]
Kir4.1 -No significant effect[3]

Experimental Protocols

The characterization of this compound has relied on two key experimental techniques: the thallium flux assay for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.

Thallium Flux Assay

This fluorescence-based assay is a high-throughput method used for the initial screening and identification of Kir channel modulators. It relies on the principle that thallium ions (Tl+) can permeate potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye, such as FluoZin-2.

Protocol Outline:

  • Cell Culture: HEK-293 cells stably or transiently expressing the Kir channel of interest are seeded in 384-well microplates.

  • Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM).

  • Compound Incubation: The test compound, this compound in this case, is added to the wells at various concentrations and incubated.

  • Thallium Stimulation: A solution containing Tl+ is added to the wells to initiate ion flux through the open Kir channels.

  • Fluorescence Detection: The change in intracellular fluorescence is monitored over time using a fluorescence plate reader. A decrease in the rate of fluorescence increase in the presence of the compound indicates inhibition of the channel.

  • Data Analysis: The fluorescence data is used to calculate the percentage of inhibition and to determine the IC50 value of the compound.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing detailed information about channel activity and the mechanism of inhibition.

Protocol Outline:

  • Cell Preparation: Cells expressing the target Kir channel are cultured on coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an appropriate intracellular solution.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.

  • Voltage Clamp and Current Recording: The membrane potential is clamped at a specific voltage, and the resulting ionic current flowing through the channels is recorded. A series of voltage steps or ramps are applied to generate a current-voltage (I-V) relationship.

  • Compound Application: this compound is applied to the cell via the extracellular bath solution.

  • Data Acquisition and Analysis: The effect of the compound on the channel current is recorded and analyzed to determine the extent of inhibition, voltage dependence, and other pharmacological properties.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway and experimental workflow related to this compound.

cluster_membrane Cell Membrane Kir_channel Kir1.1 / Kir7.1 Channel Pore Ion Pore Block Pore Blockade VU590 VU590 dihydrochloride VU590->Pore Binds within pore K_ion K+ ion K_ion->Pore Normal Efflux No_K_efflux Inhibition of K+ Efflux

Caption: Mechanism of action of VU590 as a pore blocker of Kir channels.

HTS High-Throughput Screening (Thallium Flux Assay) Hit_ID Hit Identification (e.g., VU590) HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt Electrophys Electrophysiological Validation (Patch-Clamp) Lead_Opt->Electrophys SAR Structure-Activity Relationship (SAR) Lead_Opt->SAR Electrophys->SAR In_Vivo In Vivo Studies Electrophys->In_Vivo SAR->Lead_Opt

Caption: Experimental workflow for Kir channel inhibitor discovery.

References

The Discovery and Synthesis of VU590 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU590 dihydrochloride (B599025) is a significant pharmacological tool in the study of inward rectifier potassium (Kir) channels. Identified through a high-throughput screening campaign, this small molecule exhibits potent, sub-micromolar inhibition of the renal outer medullary potassium channel (Kir1.1 or ROMK) and moderate inhibition of Kir7.1.[1][2][3][4] Its discovery has paved the way for a deeper understanding of the physiological roles of these channels and has provided a scaffold for the development of more selective inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental protocols related to VU590 dihydrochloride, tailored for professionals in the field of drug discovery and development.

Discovery

VU590 was identified from a high-throughput screen of approximately 225,000 compounds from the NIH Molecular Libraries Small-Molecule Repository.[1] The primary screen was designed to find modulators of the Kir1.1 channel, a key regulator of sodium and potassium balance in the kidney.[5]

High-Throughput Screening (HTS)

The HTS assay utilized a fluorescence-based thallium (Tl+) flux methodology.[5] Thallium ions are permeable through potassium channels and can be detected by a fluorescent dye, providing a surrogate measure of channel activity. This robust assay format is amenable to large-scale automated screening.

Synthesis of this compound

The chemical name for VU590 is 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane. The synthesis involves the N-alkylation of the macrocyclic diamine, 1,4,10-trioxa-7,13-diazacyclopentadecane (B1345606), with two equivalents of 1-(chloromethyl)-4-nitrobenzene. The resulting free base is then treated with hydrochloric acid to yield the dihydrochloride salt.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • N-Alkylation: In a round-bottom flask, dissolve 1,4,10-trioxa-7,13-diazacyclopentadecane (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous acetonitrile. To this suspension, add a solution of 1-(chloromethyl)-4-nitrobenzene (2.2 equivalents) in acetonitrile dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude VU590 free base.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Salt Formation: Dissolve the purified VU590 free base in a minimal amount of dichloromethane or methanol. Add a solution of hydrochloric acid (2.2 equivalents) in diethyl ether or methanol dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.

Mechanism of Action

VU590 acts as an intracellular pore blocker of Kir1.1 and Kir7.1 channels.[2] The inhibition is both voltage- and K⁺-dependent, which is characteristic of open-channel blockers that bind within the ion conduction pathway.[1]

Molecular Determinants of Binding

Site-directed mutagenesis and molecular modeling studies have identified key amino acid residues responsible for the binding of VU590:

  • Kir1.1: Asparagine 171 (N171) in the pore-lining region is crucial for high-affinity block.[1][6]

  • Kir7.1: The binding site is also located in the pore, with contributions from residues such as Glutamate 149 (E149), Alanine 150 (A150), and Threonine 153 (T153).[1][6]

Quantitative Data

The inhibitory activity of VU590 and its analogs has been quantified using various electrophysiological and fluorescence-based assays.

CompoundKir1.1 IC₅₀ (nM)Kir7.1 IC₅₀ (µM)Notes
VU590 290[4]8[4]Potent dual inhibitor.
VU591 240[6]>100A selective inhibitor of Kir1.1 developed from a related scaffold.
BNBI 8000[6]>100A structurally related hit from the primary screen with lower potency.
VU573 Analog (9) >100>100Loss of activity against both channels.
VU573 Analog (11) >100>100Loss of activity against Kir7.1.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the electrophysiological effects of ion channel modulators.

Cell Culture and Transfection:

  • Culture human embryonic kidney (HEK-293) cells or other suitable cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transiently transfect the cells with plasmids encoding the desired Kir channel subunits (e.g., Kir1.1 or Kir7.1) using a suitable transfection reagent. A green fluorescent protein (GFP) marker can be co-transfected for easy identification of transfected cells.

  • Plate the transfected cells onto glass coverslips 24-48 hours before recording.

Electrophysiological Recording:

  • Solutions:

    • External (Bath) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES (pH adjusted to 7.4 with KOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a gigaohm seal between the pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply voltage ramps or steps to elicit Kir channel currents. A typical voltage protocol is a ramp from -120 mV to +60 mV.

    • Record baseline currents and then perfuse the bath with a solution containing this compound at various concentrations to determine the dose-dependent inhibition.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Kir_channel Kir1.1 / Kir7.1 Channel K_in K+ Kir_channel->K_in K_out K+ K_out->Kir_channel Enters cell VU590 VU590 VU590->Kir_channel Blocks pore

Caption: Mechanism of VU590 as an intracellular pore blocker of Kir channels.

Experimental Workflow for Discovery and Characterization

HTS High-Throughput Screening (Thallium Flux Assay) Hit_ID Hit Identification (VU590) HTS->Hit_ID Synthesis Chemical Synthesis & Purification Hit_ID->Synthesis Electrophysiology Electrophysiological Characterization (Patch-Clamp) Synthesis->Electrophysiology SAR Structure-Activity Relationship (SAR) Studies Electrophysiology->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the discovery and development of VU590.

Logical Relationship of VU590's Targets and Effects

VU590 This compound Kir11 Kir1.1 (ROMK) VU590->Kir11 Inhibits Kir71 Kir7.1 VU590->Kir71 Inhibits Kidney Kidney Function (Na+/K+ Balance) Kir11->Kidney Regulates Other Other Tissues (e.g., Uterus, Brain) Kir71->Other Regulates

Caption: Targets and physiological relevance of VU590 inhibition.

References

VU590 Dihydrochloride: An In-Depth Technical Guide to a Potent Kir1.1 Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU590 dihydrochloride (B599025) is a potent and moderately selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1] As a critical component in renal potassium secretion and salt reabsorption, Kir1.1 is a compelling target for the development of novel diuretics. This technical guide provides a comprehensive overview of VU590 dihydrochloride, including its mechanism of action, selectivity, and detailed protocols for its characterization. This document is intended to serve as a valuable resource for researchers investigating Kir channel function and those involved in the discovery and development of new therapeutic agents targeting ion channels.

Introduction to Kir1.1 and the Therapeutic Potential of its Inhibition

The Kir1.1 (ROMK) channel, encoded by the KCNJ1 gene, is predominantly expressed in the apical membrane of epithelial cells in the thick ascending limb of Henle's loop and the collecting duct of the kidney. In these locations, it plays a pivotal role in potassium homeostasis. In the thick ascending limb, Kir1.1 facilitates K+ recycling, which is essential for the function of the Na-K-2Cl cotransporter. In the collecting duct, it is the primary channel for potassium secretion.

Genetic studies in humans have shown that loss-of-function mutations in the KCNJ1 gene lead to Bartter syndrome, a salt-wasting disorder characterized by low blood pressure. This provides strong evidence that inhibiting Kir1.1 could be an effective strategy for inducing diuresis and natriuresis, making it an attractive target for the treatment of hypertension.

This compound: A Profile

This compound emerged from high-throughput screening as a potent blocker of the Kir1.1 channel.[1] Its discovery has provided a valuable chemical tool for studying the physiology and pharmacology of Kir1.1 and related channels.

Chemical Properties
PropertyValue
IUPAC Name 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride
Molecular Formula C₂₄H₃₂N₄O₇ · 2HCl
Molecular Weight 561.46 g/mol
CAS Number 1783987-83-6
Appearance Solid
Solubility Soluble in DMSO
Quantitative Data: Potency and Selectivity

This compound exhibits sub-micromolar potency for Kir1.1. Its selectivity has been profiled against other members of the Kir channel family.

TargetIC₅₀Reference
Kir1.1 (ROMK) 290 nM[1]
Kir7.1 8 µM[1]
Kir2.1 No significant effect[2]
Kir4.1 No significant effect[2]
Mechanism of Action

VU590 acts as an intracellular pore blocker of the Kir1.1 channel.[2] Its binding is voltage- and K⁺-dependent, which is characteristic of open-channel blockers that access their binding site from the intracellular side of the membrane. The interaction of VU590 with the channel is critically dependent on the asparagine residue at position 171 (N171) within the pore-lining region of Kir1.1.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization of ion channel modulators. The following sections provide step-by-step methodologies for key assays used to evaluate this compound.

Thallium Flux Assay

This high-throughput assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through Kir1.1 channels expressed in a stable cell line.

Objective: To determine the potency of VU590 in inhibiting Kir1.1 channel activity.

Materials:

  • HEK-293 cells stably expressing Kir1.1

  • 384-well black-walled, clear-bottom plates

  • FluoZin-2, AM (or other suitable Tl⁺-sensitive dye)

  • Pluronic F-127

  • Assay Buffer (HBSS with 20 mM HEPES, pH 7.3)

  • Stimulus Buffer (Assay Buffer containing Tl₂SO₄)

  • This compound stock solution (in DMSO)

  • Automated liquid handler and a fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK-293-Kir1.1 cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing FluoZin-2 AM and Pluronic F-127 in Assay Buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at room temperature for 60-90 minutes in the dark.

  • Compound Addition:

    • Wash the cells with Assay Buffer to remove excess dye.

    • Prepare serial dilutions of VU590 in Assay Buffer.

    • Add the VU590 dilutions to the appropriate wells and incubate for 20-30 minutes at room temperature. Include vehicle controls (DMSO).

  • Thallium Flux Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use the plate reader's injection system to add the Thallium Stimulus Buffer to all wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the rate of thallium influx, typically by determining the initial slope of the fluorescence increase.

    • Normalize the data to the vehicle control.

    • Plot the normalized influx rate against the VU590 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ionic currents flowing through Kir1.1 channels and allows for a detailed characterization of the blocker's mechanism of action.

Objective: To confirm the inhibitory effect of VU590 on Kir1.1 currents and to investigate its voltage- and time-dependence.

Materials:

  • HEK-293 cells transiently or stably expressing Kir1.1

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH)

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

  • Voltage Protocol and Data Acquisition:

    • Apply a series of voltage steps or ramps to elicit Kir1.1 currents. A typical protocol involves stepping from the holding potential to various test potentials (e.g., from -120 mV to +60 mV).

    • Record the resulting currents in the absence (control) and presence of different concentrations of VU590 applied via the perfusion system.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., at the end of a hyperpolarizing step).

    • Subtract the leak current.

    • Calculate the percentage of current inhibition by VU590 at each concentration.

    • Construct a concentration-response curve and determine the IC₅₀.

    • Analyze the voltage-dependence of the block by comparing the inhibition at different membrane potentials.

Signaling Pathways and Experimental Workflows

Understanding the cellular context of Kir1.1 function and the workflow for identifying its modulators is essential for drug discovery efforts.

Regulation of Kir1.1 Channel Activity

The activity of Kir1.1 is tightly regulated by a variety of signaling pathways, ensuring that renal potassium handling is appropriately coupled to physiological demands. Key regulatory mechanisms include phosphorylation by protein kinases such as PKA and PKC, as well as interactions with other proteins and signaling molecules.

Kir1_1_Regulation cluster_extracellular Extracellular cluster_intracellular Intracellular Hormones Hormones (e.g., Aldosterone, Vasopressin) PKA Protein Kinase A (PKA) Hormones->PKA activates PKC Protein Kinase C (PKC) Hormones->PKC activates Kir1_1 Kir1.1 Channel PKA->Kir1_1 Phosphorylates (+) PKC->Kir1_1 Phosphorylates (+/-) ATP Intracellular ATP ATP->Kir1_1 Gating (-) pH Intracellular pH pH->Kir1_1 Gating (-) K_efflux K+ Efflux Kir1_1->K_efflux

Regulation of Kir1.1 channel activity.
Experimental Workflow for Kir1.1 Inhibitor Discovery

The discovery and characterization of novel Kir1.1 inhibitors typically follows a multi-stage process, beginning with high-throughput screening and progressing through more detailed electrophysiological and selectivity assays.

Drug_Discovery_Workflow HTS High-Throughput Screening (Thallium Flux Assay) Hit_Confirmation Hit Confirmation & Potency Determination (Thallium Flux IC50) HTS->Hit_Confirmation Primary Hits Electrophysiology Electrophysiological Characterization (Patch-Clamp) Hit_Confirmation->Electrophysiology Confirmed Hits Selectivity Selectivity Profiling (Panel of Kir Channels) Electrophysiology->Selectivity Characterized Hits Lead_Optimization Lead Optimization (Medicinal Chemistry) Selectivity->Lead_Optimization Selective Hits Lead_Optimization->Electrophysiology Optimized Leads In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Candidate

Workflow for Kir1.1 inhibitor discovery.

In Vivo Considerations

While VU590 is a potent and valuable in vitro tool, it has been reported to be a poor probe for in vivo studies of renal function.[1] This is likely due to pharmacokinetic properties such as metabolic instability or high plasma protein binding, which can limit its exposure at the target site in the kidney. Therefore, while Kir1.1 inhibition is expected to produce diuretic and natriuretic effects, these have not been robustly demonstrated with VU590 itself in animal models. The development of more metabolically stable and bioavailable Kir1.1 inhibitors is an active area of research to translate the therapeutic potential of this target into clinical candidates.

Conclusion

This compound is a foundational tool compound in the study of Kir1.1 channels. Its high potency and well-characterized mechanism of action make it an excellent in vitro probe for elucidating the physiological roles of Kir1.1 and for validating screening assays. The detailed experimental protocols provided in this guide are intended to facilitate further research in this area. While VU590's utility in vivo is limited, it has paved the way for the development of second-generation Kir1.1 inhibitors with improved drug-like properties, bringing the promise of a new class of diuretics closer to reality.

References

The Off-Target Effects of VU590 on Inwardly Rectifying Potassium (Kir) Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

VU590, initially identified as a potent and selective inhibitor of the renal outer medullary potassium channel Kir1.1 (ROMK), has become a valuable pharmacological tool. However, a comprehensive understanding of its off-target effects is crucial for the accurate interpretation of experimental results and for guiding further drug development. This technical guide provides an in-depth analysis of the off-target interactions of VU590 with various members of the Kir channel family, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Quantitative Analysis of VU590's Interaction with Kir Channels

VU590 exhibits a distinct selectivity profile within the Kir channel family. While it potently inhibits Kir1.1, it also demonstrates significant activity against Kir7.1 at higher concentrations. In contrast, its effects on other Kir channels, such as Kir2.1 and Kir4.1, are negligible at typical screening concentrations. The following table summarizes the quantitative data on the inhibitory effects of VU590 on various Kir channels.

Kir Channel SubunitIC50 Value (µM)SpeciesExpression SystemAssay MethodReference
Kir1.1 (ROMK) ~0.2 - 0.29Not SpecifiedHEK-293 cellsThallium Flux Assay, Whole-cell Patch Clamp[1][2][3][4]
Kir7.1 ~8Not SpecifiedHEK-293 cellsThallium Flux Assay, Whole-cell Patch Clamp[1][2][4][5][6]
Kir2.1 No apparent effect at 10 µMNot SpecifiedHEK-293 cellsWhole-cell Patch Clamp[1][3][4]
Kir4.1 No apparent effect at 10 µMNot SpecifiedHEK-293 cellsWhole-cell Patch Clamp[1][3][4]

Experimental Protocols

The characterization of VU590's effects on Kir channels has been primarily achieved through two key experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.

High-Throughput Thallium Flux Assay

This fluorescence-based assay allows for the rapid screening of compounds that modulate Kir channel activity. The principle lies in the fact that thallium ions (Tl+) can permeate Kir channels and can be detected by a Tl+-sensitive fluorescent dye.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition plate_cells Plate Kir-expressing cells in 384-well plates induce_expression Induce channel expression (if applicable) plate_cells->induce_expression load_dye Load cells with a thallium-sensitive fluorescent dye wash_cells Wash to remove extracellular dye load_dye->wash_cells add_compound Add VU590 or control compounds wash_cells->add_compound add_thallium Add Tl+-containing stimulus buffer add_compound->add_thallium measure_fluorescence Measure fluorescence intensity over time add_thallium->measure_fluorescence G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_culture Culture cells expressing the target Kir channel prepare_pipette Fabricate and fill patch pipette with internal solution cell_culture->prepare_pipette form_seal Form a gigaohm seal between pipette and cell membrane whole_cell Rupture the cell membrane to achieve whole-cell configuration form_seal->whole_cell record_baseline Record baseline Kir currents using a voltage-clamp protocol whole_cell->record_baseline apply_vu590 Perfuse the cell with external solution containing VU590 record_baseline->apply_vu590 record_inhibition Record inhibited Kir currents apply_vu590->record_inhibition measure_current Measure current amplitudes before and after drug application record_inhibition->measure_current calculate_inhibition Calculate percentage of inhibition measure_current->calculate_inhibition dose_response Construct dose-response curves to determine IC50 calculate_inhibition->dose_response G cluster_kir Kir Channel Family VU590 VU590 Kir1_1 Kir1.1 (ROMK) VU590->Kir1_1 Potent Inhibition (IC50 ~0.2-0.3 µM) Kir7_1 Kir7.1 VU590->Kir7_1 Moderate Inhibition (IC50 ~8 µM) Kir2_1 Kir2.1 VU590->Kir2_1 No significant effect (at 10 µM) Kir4_1 Kir4.1 VU590->Kir4_1 No significant effect (at 10 µM)

References

An In-depth Technical Guide to VU590 Dihydrochloride: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU590 dihydrochloride (B599025) is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and moderately selective inhibition of the inwardly rectifying potassium (Kir) channels, Kir1.1 (also known as the renal outer medullary potassium channel, ROMK) and Kir7.1. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of VU590 dihydrochloride. Detailed experimental protocols for its characterization, specifically whole-cell patch-clamp electrophysiology, are provided. Furthermore, this guide elucidates the key signaling pathways in which its target channels, Kir1.1 and Kir7.1, are involved, offering context for its mechanism of action and potential therapeutic applications.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride[1][2]. Its structure is characterized by a central 15-membered diazacrown ether ring functionalized with two 4-nitrobenzyl groups. The dihydrochloride salt form enhances its solubility for experimental use.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane, dihydrochloride[3]
Synonyms VU590 2HCl, ML111[1][3]
Molecular Formula C₂₄H₃₂N₄O₇·2HCl[1][2]
Molecular Weight 561.46 g/mol [1][2]
CAS Number 1783987-83-6[1][2]
Purity ≥97% (HPLC)[1][2]
Appearance Solid powder[4]
Solubility Soluble to 100 mM in DMSO[2][5]
Storage Store at -20°C[1][2]
InChI Key FRYYSUBAHIUBNJ-UHFFFAOYSA-N[1][3]
SMILES O=--INVALID-LINK--=O)C=C3)CCOCCOCC2">N+[O-].Cl.Cl[1]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the Kir1.1 (ROMK) potassium channel with a reported IC₅₀ of approximately 290-294 nM[1][6][7]. It also inhibits the Kir7.1 channel, albeit with a lower potency, exhibiting an IC₅₀ of around 8 μM[6][7][8]. Notably, this compound shows no significant effect on Kir2.1 or Kir4.1 channels, indicating a degree of selectivity within the Kir channel family[1][2].

The mechanism of action of VU590 is as an intracellular pore blocker of the Kir1.1 channel[1][2]. Studies have indicated that the binding of VU590 is both voltage- and K⁺-dependent, which is characteristic of pore-blocking inhibitors[9][10]. Mutagenesis studies have identified asparagine 171 (N171) as a key residue within the pore of Kir1.1 that is essential for high-affinity block by VU590[9].

Table 2: Inhibitory Activity of this compound

TargetIC₅₀References
Kir1.1 (ROMK) ~290 nM[6][7][8]
Kir7.1 ~8 µM[6][7][8]
Kir2.1 No significant effect[1][2]
Kir4.1 No significant effect[1][2]

Experimental Protocols

The following is a detailed methodology for assessing the inhibitory activity of this compound on Kir1.1 and Kir7.1 channels using whole-cell patch-clamp electrophysiology, based on established research protocols[6].

Cell Culture and Transfection
  • HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For electrophysiological recordings, cells are transiently transfected with expression vectors encoding the desired Kir channel (e.g., Kir1.1 or Kir7.1) using a suitable transfection reagent. A co-transfection with a fluorescent marker like EGFP can be used to identify successfully transfected cells.

  • After transfection, cells are dissociated using a gentle enzyme solution (e.g., 0.25% trypsin/1 mM EDTA), plated onto poly-L-lysine-coated glass coverslips, and allowed to recover for at least 1 hour before experimentation[6].

Whole-Cell Patch-Clamp Electrophysiology
  • Solutions:

    • Standard Bath Solution (Extracellular): 135 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM glucose, and 10 mM HEPES. The pH is adjusted to 7.4 with NaOH[6].

    • Pipette Solution (Intracellular): Specific composition can vary, but a typical K⁺-based solution would contain (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP. The pH is adjusted to 7.2 with KOH.

  • Recording Setup:

    • Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope.

    • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

    • Macroscopic currents are recorded using a patch-clamp amplifier (e.g., Axopatch 200B) under voltage-clamp conditions[6].

  • Data Acquisition:

    • A gigaohm seal ( >1 GΩ) is formed between the patch pipette and the cell membrane.

    • The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -75 mV[6].

    • A voltage protocol is applied, for instance, stepping to -120 mV for 200 milliseconds before ramping to 120 mV at a rate of 1.2 mV/ms, repeated every 5 seconds[6].

    • Data is acquired at a sampling frequency of 5 kHz and filtered at 1 kHz[6].

  • Pharmacology:

    • This compound is prepared as a stock solution in DMSO and then diluted to the final desired concentrations in the extracellular bath solution.

    • Control recordings of channel activity are established before the application of VU590.

    • The compound is then perfused into the recording chamber, and the effect on the channel currents is recorded until a steady-state block is achieved.

    • The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of VU590. Dose-response curves can be generated to determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

This compound's inhibitory action on Kir1.1 and Kir7.1 provides a tool to probe the physiological roles of these channels and the signaling pathways that regulate them.

Regulation of Kir1.1 (ROMK) Signaling

Kir1.1 plays a crucial role in potassium recycling in the thick ascending limb and potassium secretion in the collecting duct of the kidney. Its activity is tightly regulated by various signaling pathways to maintain electrolyte homeostasis.

Kir1_1_Regulation Dietary_K Dietary K+ Intake Src_PTK Src-family PTK Dietary_K->Src_PTK Low K+ stimulates SGK1 SGK1 Phosphorylation Phosphorylation (Ser44) SGK1->Phosphorylation PKA PKA PKA->Phosphorylation WNKs WNK Kinases Endocytosis Clathrin-dependent Endocytosis WNKs->Endocytosis Stimulates Tyrosine_Phos Tyrosine Phosphorylation Src_PTK->Tyrosine_Phos Kir1_1 Kir1.1 (ROMK) Channel Activity Endocytosis->Kir1_1 Reduces surface expression Phosphorylation->Kir1_1 Activates Tyrosine_Phos->Kir1_1 Inhibits VU590 VU590 dihydrochloride VU590->Kir1_1 Inhibits (Pore Block)

Figure 1: Simplified signaling pathways regulating Kir1.1 (ROMK) activity.

This diagram illustrates that the activity of the Kir1.1 channel is modulated by several kinases. Serum and glucocorticoid-inducible kinase 1 (SGK1) and Protein Kinase A (PKA) can lead to the phosphorylation of Kir1.1, which in turn increases its activity. Conversely, With-No-Lysine (WNK) kinases can promote the clathrin-dependent endocytosis of the channel, reducing its presence on the cell surface. Additionally, low dietary potassium intake can stimulate Src-family protein tyrosine kinases (PTKs), leading to tyrosine phosphorylation and subsequent inhibition of Kir1.1 activity. This compound directly inhibits the channel by blocking its pore.

Kir7.1 Functional Relationship

Kir7.1 is crucial for maintaining ion and fluid homeostasis in various epithelial tissues, including the retinal pigment epithelium and the choroid plexus. It works in concert with other ion transporters to regulate potassium levels.

Kir7_1_Function Na_K_ATPase Na+/K+ ATPase Intracellular_K Intracellular K+ Na_K_ATPase->Intracellular_K K+ influx Ion_Homeostasis Ion & Fluid Homeostasis Na_K_ATPase->Ion_Homeostasis Maintains Kir7_1 Kir7.1 Channel Intracellular_K->Kir7_1 K+ substrate Extracellular_K Extracellular K+ Extracellular_K->Na_K_ATPase K+ uptake Kir7_1->Extracellular_K K+ efflux Kir7_1->Ion_Homeostasis Maintains Progesterone Progesterone Progesterone->Kir7_1 Potentiates VU590 VU590 dihydrochloride VU590->Kir7_1 Inhibits

Figure 2: Functional role of Kir7.1 in ion homeostasis.

This diagram shows the interplay between the Na⁺/K⁺ ATPase and the Kir7.1 channel in maintaining cellular potassium homeostasis. The Na⁺/K⁺ ATPase actively transports potassium into the cell, and Kir7.1 provides a pathway for potassium efflux, a process essential for functions like regulating subretinal potassium levels in the eye. Progesterone has been shown to potentiate Kir7.1 activity. This compound serves as an inhibitor of this channel.

Conclusion

This compound is a valuable pharmacological tool for the study of Kir1.1 and Kir7.1 potassium channels. Its well-characterized chemical properties and biological activity, coupled with established experimental protocols for its use, make it a cornerstone for research into the physiological and pathophysiological roles of these important ion channels. The signaling and functional diagrams provided herein offer a framework for understanding the context in which this compound exerts its effects, paving the way for further discoveries in renal physiology, neuroscience, and beyond.

References

An In-depth Technical Guide to the Intracellular Pore Blocking Mechanism of VU590

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the intracellular pore-blocking activity of VU590, a small molecule inhibitor of the inward rectifier potassium (Kir) channels, Kir1.1 (ROMK) and Kir7.1. This document details the binding site, the influence of specific amino acid residues on inhibitor affinity, and the experimental methodologies used to elucidate these interactions.

Introduction to VU590 and its Targets

VU590 was one of the first publicly disclosed small-molecule inhibitors of the Kir1.1 channel, an important regulator of salt reabsorption in the kidney and a potential diuretic target.[1][2] It also demonstrates inhibitory activity against Kir7.1, a channel involved in various physiological processes, including uterine contractility and energy homeostasis.[2][3][4] VU590 exhibits voltage- and potassium-dependent block, characteristic of a pore blocker that accesses its binding site from the intracellular side of the membrane.[1][2][5]

Quantitative Analysis of VU590 Inhibition

The inhibitory potency of VU590 varies between different Kir channels and is significantly affected by mutations in the channel's pore-lining residues. The following tables summarize the key quantitative data from structure-activity relationship studies.

ChannelIC50 (μM)Notes
Wild-Type Kir1.1~0.2 - 0.29Potent inhibition.[1][2][3][6]
Wild-Type Kir7.1~6 - 8Moderate inhibition.[1][2][3][6]
Kir2.1No significant effectDemonstrates selectivity over Kir2.1.[1]
Kir4.1No significant effectDemonstrates selectivity over Kir4.1.[1]

Table 1: Inhibitory Potency (IC50) of VU590 on Wild-Type Kir Channels.

Kir1.1 MutantIC50 (μM)Fold Change vs. WTNotes
N171D>75-fold increase>75xMutation to a negatively charged residue dramatically reduces sensitivity.[4]
N171E>70-fold increase>70xSimilar to N171D, highlighting the importance of a neutral residue at this position for high-affinity block.[1]
N171Q0.7~3.5xA more conservative mutation that still reduces sensitivity, indicating the specific nature of the interaction with asparagine.[4]

Table 2: Effect of Mutations in the Kir1.1 Pore on VU590 Inhibition.

Kir7.1 MutantIC50 (μM)Fold Change vs. WTNotes
E149QDramatic loss of sensitivity>>1xMutation of the negatively charged glutamate (B1630785) to a neutral residue significantly reduces VU590 block, in contrast to Kir1.1.[1]
T153C6-fold decrease0.17xThis mutation, which reduces the polarity at this position, significantly enhances VU590 sensitivity, suggesting T153 acts as a barrier.[4]

Table 3: Effect of Mutations in the Kir7.1 Pore on VU590 Inhibition.

Molecular Mechanism of Intracellular Pore Block

VU590 acts as an intracellular pore blocker, meaning it must first cross the cell membrane to access its binding site located within the ion conduction pathway of the Kir channel. The key determinants of its blocking mechanism are:

  • Voltage-Dependent Block: The inhibitory effect of VU590 is enhanced at more depolarized membrane potentials, which drives the positively charged blocker into the channel pore from the cytoplasm. This is a hallmark of open-channel blockers that bind within the transmembrane electric field.[1][2]

  • Potassium-Dependent Block: The block by VU590 is influenced by the concentration of potassium ions. This suggests a competitive interaction within the pore, where K+ ions can "knock off" the blocker at high intracellular concentrations when flowing in the outward direction.

  • Differential Binding Modes in Kir1.1 and Kir7.1: Despite targeting the same general region of the pore, VU590 interacts with Kir1.1 and Kir7.1 through distinct molecular determinants.[1]

The Kir1.1 Binding Site

In Kir1.1, the asparagine residue at position 171 (N171), known as the "rectification controller," is a critical determinant of high-affinity block by VU590.[1][5] Mutating this residue to a negatively charged amino acid, such as aspartate (N171D) or glutamate (N171E), drastically reduces the inhibitory potency of VU590.[1][4] This indicates that the neutral, polar side chain of asparagine is crucial for the interaction.

The Kir7.1 Binding Site

In contrast to Kir1.1, the equivalent position in Kir7.1 is a negatively charged glutamate (E149).[1] Surprisingly, mutating this residue to a neutral glutamine (E149Q) leads to a significant loss of VU590 sensitivity, suggesting that the negative charge at this position is favorable for VU590 binding in Kir7.1.[1] Further studies have identified that another residue, threonine 153 (T153), acts as a "polar barrier" that hinders the access of lower-affinity ligands like VU590 to a deeper binding site involving E149 and the adjacent alanine (B10760859) 150 (A150).[1][4][5]

Experimental Protocols

The elucidation of VU590's mechanism of action has relied on a combination of molecular biology, electrophysiology, and computational modeling.

Site-Directed Mutagenesis

This technique is used to introduce specific point mutations into the cDNA of the Kir channel to investigate the role of individual amino acid residues in VU590 binding.

Methodology:

  • Primer Design: Design mutagenic primers containing the desired nucleotide change.

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type Kir channel cDNA with the mutagenic primers.

  • Template Digestion: Digest the parental, non-mutated DNA template using the DpnI restriction enzyme, which specifically targets methylated DNA.

  • Transformation: Transform the mutated plasmids into competent E. coli for amplification.

  • Sequence Verification: Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to measure the ion flow through Kir channels and to quantify the inhibitory effect of VU590.

Cell Preparation and Transfection:

  • Cell Culture: Human Embryonic Kidney 293 (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[7]

  • Transfection: Cells are transiently transfected with the cDNA encoding the wild-type or mutant Kir channel, along with a fluorescent reporter gene (e.g., GFP) to identify transfected cells. Transfection is typically performed 24-48 hours before the experiment.[7]

Recording Solutions:

  • Intracellular (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 5 EGTA-KOH, 2 MgCl2, 2 CaCl2, 10 HEPES-KOH, 2 ATP (Na-salt), 0.1 GTP, 5 creatine (B1669601) phosphate; pH adjusted to 7.2 with KOH.

  • Extracellular (Bath) Solution (in mM): 141 NaCl, 4.7 KCl, 1.8 CaCl2, 1.2 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.[7]

Voltage-Clamp Protocol:

  • Establish a whole-cell recording configuration.

  • Hold the cell at a holding potential of -80 mV.[7]

  • Apply a series of voltage steps or ramps to elicit Kir channel currents. A typical protocol to assess VU590 block involves stepping to a hyperpolarizing potential (e.g., -120 mV) to measure the inward current.

  • Perfuse the cell with the extracellular solution containing various concentrations of VU590.

  • Measure the steady-state block at each concentration to construct a concentration-response curve and determine the IC50 value.

Molecular Modeling and Docking

Computational methods are employed to predict the binding pose of VU590 within the pore of the Kir channel and to rationalize the experimental mutagenesis data.

Methodology:

  • Homology Modeling: Generate a three-dimensional model of the Kir1.1 or Kir7.1 channel based on the crystal structure of a related Kir channel (e.g., Kir2.2).[2]

  • Ligand Preparation: Generate a 3D structure of VU590 and perform a conformational search to identify low-energy conformations.[2]

  • Molecular Docking: Use docking software (e.g., RosettaScripts, MOE) to predict the binding pose of VU590 within the intracellular pore of the channel model.[2] The docking protocol typically involves placing the ligand in the putative binding site and then using scoring functions to evaluate the energetic favorability of different poses.

  • Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between VU590 and specific amino acid residues of the channel.

Visualizations

Signaling Pathways and Logical Relationships

VU590_Mechanism cluster_kir11 Kir1.1 cluster_kir71 Kir7.1 Kir11 Kir1.1 Channel N171 N171 (Neutral/Polar) Kir11->N171 contains Block1 High-Affinity Block (IC50 ~0.2 µM) N171->Block1 enables VU590_1 VU590 VU590_1->N171 interacts with Kir71 Kir7.1 Channel E149 E149 (Negative Charge) Kir71->E149 contains T153 T153 (Polar Barrier) Kir71->T153 contains Block2 Lower-Affinity Block (IC50 ~8 µM) E149->Block2 enables VU590_2 VU590 T153->VU590_2 hinders access of VU590_2->E149 interacts with

Caption: Differential binding mechanism of VU590 in Kir1.1 and Kir7.1.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mutagenesis Site-Directed Mutagenesis (Generate Mutant Kir cDNA) Transfection Transfection of HEK-293 Cells (WT or Mutant Kir cDNA + GFP) Mutagenesis->Transfection HEK_Culture HEK-293 Cell Culture HEK_Culture->Transfection Incubation Incubation (24-48h) Transfection->Incubation Patch_Clamp Whole-Cell Patch-Clamp Incubation->Patch_Clamp Drug_Application VU590 Application (Concentration-Response) Patch_Clamp->Drug_Application Data_Acquisition Data Acquisition (Voltage-Clamp Protocol) Drug_Application->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis Conclusion Elucidation of Blocking Mechanism Data_Analysis->Conclusion Modeling Molecular Modeling (Docking of VU590) Modeling->Conclusion

Caption: Workflow for investigating the VU590 blocking mechanism.

Conclusion

The intracellular pore-blocking mechanism of VU590 on Kir channels is a complex process governed by specific amino acid residues within the ion conduction pathway. While VU590 targets a homologous region in both Kir1.1 and Kir7.1, the molecular interactions are distinct, leading to a significant difference in inhibitory potency. The detailed experimental approaches outlined in this guide have been instrumental in dissecting these mechanisms and provide a framework for the continued development of more potent and selective Kir channel modulators for therapeutic applications.

References

Pharmacological Profile of VU590 Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 dihydrochloride (B599025) is a small molecule that has been identified as a potent and moderately selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1] Kir1.1 plays a crucial role in potassium homeostasis and sodium reabsorption in the kidney, making it a potential therapeutic target for diuretic agents. This technical guide provides a comprehensive overview of the pharmacological profile of VU590 dihydrochloride, including its mechanism of action, selectivity, and the experimental methodologies used for its characterization.

Core Pharmacological Properties

This compound acts as a pore blocker of the Kir1.1 channel, with its binding site located within the intracellular pore of the channel.[2][3] The inhibitory effect is both voltage- and potassium-dependent, a characteristic feature of open-channel blockers.[3][4] The primary determinant of high-affinity binding of VU590 to Kir1.1 is the asparagine residue at position 171 (N171) within the channel's pore.[4]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been characterized using various electrophysiological and ion flux assays. The following tables summarize the key quantitative data.

TargetAssay TypeSpeciesCell LineIC50Reference(s)
Kir1.1 (ROMK) Thallium Flux AssayHumanHEK293290 nM[1]
Kir1.1 (ROMK) ElectrophysiologyHumanHEK293204 nM (95% CI: 175–239 nM)[4]
Kir7.1 Thallium Flux AssayHumanHEK2938 µM[1]
Kir7.1 ElectrophysiologyHumanHEK293~8 µM[4]

Table 1: Inhibitory Potency (IC50) of this compound

Off-TargetAssay TypeSpeciesCell LineResult at 10 µM VU590Reference(s)
Kir2.1 ElectrophysiologyHumanHEK293No significant effect[2]
Kir4.1 ElectrophysiologyHumanHEK293No significant effect[2]

Table 2: Selectivity Profile of this compound

Signaling Pathway and Mechanism of Action

In the kidney, Kir1.1 (ROMK) is a key component of the potassium secretion and recycling pathway in the thick ascending limb and the collecting duct. Its activity is crucial for the function of the Na-K-2Cl cotransporter (NKCC2), which is essential for salt reabsorption. By blocking Kir1.1, this compound disrupts this process, leading to a diuretic effect.

Kir1_1_Signaling_Pathway cluster_renal_tubule Renal Tubule Lumen cluster_apical_membrane Apical Membrane cluster_cell Tubule Epithelial Cell cluster_basolateral_membrane Basolateral Membrane K_lumen K+ Kir1_1 Kir1.1 (ROMK) K_lumen->Kir1_1 K+ Recycling NKCC2 NKCC2 K_lumen->NKCC2 Na_lumen Na+ Na_lumen->NKCC2 Cl_lumen 2Cl- Cl_lumen->NKCC2 K_cell K+ Kir1_1->K_cell NKCC2->K_cell Ion transport Na_cell Na+ NKCC2->Na_cell Ion transport Cl_cell Cl- NKCC2->Cl_cell Ion transport NaK_ATPase Na+/K+ ATPase K_cell->NaK_ATPase 2K+ in Blood Blood Na_cell->Blood Reabsorption NaK_ATPase->Na_cell 3Na+ out VU590 VU590 dihydrochloride VU590->Kir1_1 Inhibition Experimental_Workflow A High-Throughput Screening (Thallium Flux Assay) B Hit Confirmation & Potency Determination (Electrophysiology - Whole-Cell Patch Clamp) A->B Identified Hits C Selectivity Profiling (Testing against a panel of Kir channels) B->C Confirmed Inhibitor D Mechanism of Action Studies (Voltage & K+ dependence) C->D Characterized Potency & Selectivity E Binding Site Identification (Site-Directed Mutagenesis & Molecular Modeling) D->E Elucidated Mechanism

References

An In-depth Technical Guide to Early-Stage Research Involving VU590 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 dihydrochloride (B599025) is a small molecule inhibitor of the inward-rectifier potassium (Kir) channels. Specifically, it is a potent and moderately selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, and a less potent inhibitor of Kir7.1.[1] This technical guide provides a comprehensive overview of the core aspects of early-stage research involving VU590 dihydrochloride, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound acts as a pore blocker of the Kir1.1 and Kir7.1 channels.[2] Its binding site is located within the ion conduction pathway of the channel. The inhibition of both Kir1.1 and Kir7.1 by VU590 is voltage- and potassium-dependent, further supporting its classification as a pore blocker.[3] Notably, this compound shows selectivity for Kir1.1 and Kir7.1 over other Kir channels, such as Kir2.1 and Kir4.1, on which it has no significant effect.[4]

Data Presentation

The inhibitory activity of this compound on Kir1.1 and Kir7.1 channels has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values.

Target ChannelIC50 ValueReference
Kir1.1 (ROMK)290 nM[1]
Kir7.18 µM[1][5]

Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of potassium ion flux across the cell membrane mediated by Kir1.1 and Kir7.1 channels. By blocking these channels, VU590 disrupts the normal physiological processes that are dependent on their function.

cluster_membrane Cell Membrane Kir1_1 Kir1.1 (ROMK) Channel K_ion K+ Ion Flux Kir1_1->K_ion Mediates Kir7_1 Kir7.1 Channel Kir7_1->K_ion Mediates VU590 VU590 dihydrochloride VU590->Kir1_1 Inhibits VU590->Kir7_1 Inhibits Cell_Function Cellular Processes (e.g., Renal K+ Secretion, Retinal Function) K_ion->Cell_Function Regulates

Inhibition of Kir1.1 and Kir7.1 by VU590.

Experimental Protocols

The primary technique for characterizing the effects of this compound on Kir channels is whole-cell patch-clamp electrophysiology.

Experimental Workflow: Whole-Cell Patch-Clamp

A Cell Preparation (e.g., CHO or HEK293 cells expressing Kir channels) C Establish Gigaohm Seal (Pipette tip to cell membrane) A->C B Pipette Preparation (Fill with internal solution, measure resistance) B->C D Rupture Membrane (Achieve whole-cell configuration) C->D E Record Baseline Current (Apply voltage-clamp protocol) D->E F Apply this compound (Perfusion of external solution) E->F G Record Inhibited Current (Observe dose-dependent block) F->G H Data Analysis (Generate dose-response curve, calculate IC50) G->H

Workflow for a whole-cell patch-clamp experiment.
Detailed Methodology: Whole-Cell Patch-Clamp Recording

This protocol is adapted from standard procedures for recording Kir channel currents.

1. Cell Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

  • Transfect cells with plasmids encoding the desired Kir channel (e.g., Kir1.1 or Kir7.1) and a fluorescent marker (e.g., GFP) for identification of transfected cells.

  • Plate cells on glass coverslips 24-48 hours before recording.

2. Solutions:

  • External (Bath) Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with KOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 MgATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Identify transfected cells using fluorescence microscopy.

  • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell recording configuration.

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Apply a voltage-clamp protocol to elicit Kir channel currents. A typical protocol involves a series of voltage steps from -150 mV to +50 mV in 20 mV increments.

  • Record baseline currents in the absence of the inhibitor.

  • Perfuse the recording chamber with external solutions containing increasing concentrations of this compound to determine the dose-dependent inhibition.

  • At the end of each experiment, apply a saturating concentration of a non-specific channel blocker, such as 2 mM BaCl2, to determine the leak current.

4. Data Analysis:

  • Measure the steady-state current amplitude at a specific voltage (e.g., -120 mV) for each concentration of this compound.

  • Subtract the leak current from the measured currents.

  • Normalize the inhibited currents to the baseline current.

  • Plot the normalized current as a function of the this compound concentration to generate a dose-response curve.

  • Fit the dose-response curve with the Hill equation to determine the IC50 value.

Logical Relationship: Dose-Response Analysis

cluster_data Experimental Data cluster_analysis Data Analysis Concentrations VU590 Concentrations DoseResponse Dose-Response Curve Plotting Concentrations->DoseResponse Currents Measured Kir Currents Normalization Normalization to Baseline Currents->Normalization Normalization->DoseResponse HillFit Hill Equation Fitting DoseResponse->HillFit IC50 IC50 Value HillFit->IC50

Logical flow of dose-response data analysis.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of Kir1.1 and Kir7.1 channels. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their early-stage investigations. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data.

References

Methodological & Application

Application Notes and Protocols: VU590 Dihydrochloride for In Vitro Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inwardly rectifying potassium (Kir) channels are crucial regulators of membrane potential and potassium homeostasis in a multitude of cell types.[1] The Kir1.1 (ROMK) channel, in particular, is a key player in potassium secretion in the kidney, making it a significant target for novel diuretic therapies.[1] VU590 dihydrochloride (B599025) is a potent and valuable small-molecule inhibitor developed for the study of Kir channels.[1] It was the first publicly disclosed submicromolar inhibitor of Kir1.1 and also demonstrates activity against Kir7.1.[1] This document provides detailed application notes and protocols for the use of VU590 dihydrochloride in in vitro electrophysiology experiments, primarily focusing on whole-cell patch-clamp techniques.

Chemical and Physical Properties

Proper handling and storage of this compound are essential for maintaining its stability and activity. Key properties are summarized below.

PropertyValueSource(s)
Chemical Name 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride[2]
Molecular Formula C₂₄H₃₂N₄O₇·2HCl[2]
Molecular Weight 561.46 g/mol [2][3][4]
CAS Number 1783987-83-6[2]
Appearance Solid powder[3]
Purity ≥97%[2]
Solubility Soluble in DMSO (e.g., up to 50-100 mM)[3][5]
Storage Conditions Store at -20°C for long-term use. Stock solutions in DMSO should be stored at -20°C or -80°C and used within 1-6 months.[2][3][5]

Mechanism of Action

VU590 acts as a pore blocker for Kir1.1 and Kir7.1 channels.[2][6] Electrophysiological studies have demonstrated that its blocking action is both voltage- and potassium-dependent.[1][7] This evidence strongly suggests that VU590 accesses its binding site from the intracellular side of the membrane, physically occluding the channel's ion conduction pathway.[6][8] The onset of inhibition can be slow, requiring up to two minutes for a full block, which is consistent with the compound needing to cross the cell membrane to reach its intracellular target site.[8]

MechanismOfAction cluster_cell Cell Interior (Cytosol) cluster_membrane Channel Kir1.1 / Kir7.1 Channel Pore BlockSite Intracellular Binding Site Extracellular Extracellular Space VU590_out VU590 VU590_in VU590 VU590_out->VU590_in Membrane Permeation VU590_in->BlockSite Pore Block

Figure 1. Intracellular pore block mechanism of VU590.

Pharmacological Profile

VU590 exhibits submicromolar potency for Kir1.1 and is moderately selective over Kir7.1. It shows no significant activity against other related Kir channels like Kir2.1 and Kir4.1 at concentrations up to 10 µM.[1][8]

Target ChannelIC₅₀ ValueNotesSource(s)
Kir1.1 (ROMK) ~0.2 - 0.3 µMPotent inhibitor[1][2][8][9]
Kir7.1 ~8 µMModerate inhibitor[1][5][6][9]
Kir2.1 No effectSelective against this channel[1][2]
Kir4.1 No effectSelective against this channel[1][2]

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of VU590 to investigate Kir channel currents in a heterologous expression system (e.g., HEK-293 cells) using the whole-cell voltage-clamp configuration.

Objective: To measure the dose-dependent inhibition of Kir1.1 or Kir7.1 channels by this compound.

Materials and Reagents
  • Cells: HEK-293 cells transiently or stably transfected with the Kir channel of interest.

  • This compound: Prepare a high-concentration stock solution (e.g., 50 mM) in DMSO.

  • Solutions and Buffers:

Solution TypeComponentConcentration (mM)
Extracellular (Bath) NaCl135
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose5
Adjust pH to 7.4 with NaOH, Osmolarity ~290 mOsm
Intracellular (Pipette) KCl135
MgCl₂2
EGTA1
HEPES10
Na₂ATP2
Adjust pH to 7.2 with KOH, Osmolarity ~275 mOsm

Experimental Workflow

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow A 1. Cell Culture (HEK-293 expressing Kir channel) C 3. Obtain Whole-Cell Configuration A->C B 2. Solution Preparation (Intra/Extracellular, VU590 stocks) B->C D 4. Record Baseline Current (Voltage-clamp steps) C->D Establish GΩ seal & rupture membrane E 5. Perfuse with VU590 (Varying concentrations) D->E Stable baseline F 6. Record Inhibited Current E->F E->F Washout (optional) G 7. Measure Current Amplitude (Inward current at -120 mV) F->G H 8. Calculate % Inhibition G->H I 9. Plot Dose-Response Curve & Calculate IC₅₀ H->I

Figure 2. Workflow for patch-clamp analysis of VU590 inhibition.

Step-by-Step Procedure
  • Cell Preparation: Plate cells expressing the target Kir channel onto glass coverslips 24-48 hours before the experiment.

  • Stock Solution Preparation: Prepare a 10-50 mM stock solution of this compound in 100% DMSO. Store at -20°C. On the day of the experiment, perform serial dilutions in the extracellular solution to achieve the desired final concentrations. Ensure the final DMSO concentration in the bath is low (e.g., ≤0.1%) to avoid solvent effects.

  • Electrophysiology Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.[10]

  • Obtaining a Whole-Cell Recording:

    • Approach a target cell with the glass pipette while applying slight positive pressure.

    • Once a dimple is observed on the cell surface, release the pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Data Acquisition:

    • Set the amplifier to voltage-clamp mode and hold the cell at a potential of -75 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 10 mV increments) to elicit whole-cell currents.

    • Record stable baseline currents for several minutes.

    • Begin perfusion of the extracellular solution containing the lowest concentration of VU590.

    • Allow 2-3 minutes for the drug to equilibrate and for the block to reach a steady state.[8]

    • Record the inhibited currents using the same voltage-step protocol.

    • Repeat the process for increasing concentrations of VU590. A washout step with the control extracellular solution can be performed between applications if desired, though washout may be incomplete.[8]

Data Analysis
  • Measure the amplitude of the inward current at a hyperpolarized potential (e.g., -120 mV) for both baseline and post-drug application recordings.[8]

  • Calculate the percentage of inhibition for each VU590 concentration using the formula: % Inhibition = (1 - (I_VU590 / I_Baseline)) * 100

  • Plot the % Inhibition against the logarithm of the VU590 concentration.

  • Fit the data to a Hill equation to determine the IC₅₀ value for VU590 on the target channel.

Troubleshooting

  • No/Weak Inhibition:

    • Cause: VU590 degradation. Solution: Use freshly prepared dilutions from a properly stored stock.

    • Cause: Insufficient incubation time. Solution: Ensure at least 2-3 minutes of perfusion for the drug to cross the membrane and block the channel.

  • High Seal Instability:

    • Cause: High DMSO concentration. Solution: Keep the final DMSO concentration below 0.1%.

    • Cause: Unhealthy cells. Solution: Use cells from a healthy, low-passage culture.

  • Inconsistent Results:

    • Cause: Incomplete solution exchange. Solution: Ensure the perfusion system completely exchanges the bath volume between concentrations.

    • Cause: Voltage-dependence of block. Solution: Ensure current measurements are taken at a consistent holding potential across all experiments.

References

Application Notes and Protocols: VU590 Dihydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 dihydrochloride (B599025) is a valuable pharmacological tool for investigating the function of inwardly rectifying potassium (Kir) channels. It is a potent inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, and a moderately potent inhibitor of Kir7.1.[1][2] While its effects on renal physiology have been a primary focus, its ability to block Kir7.1 channels has opened avenues for its use in neuroscience research. Kir7.1 channels are expressed in various regions of the central nervous system, including the hypothalamus and the retina, where they play a crucial role in regulating neuronal excitability and signaling pathways.[3][4]

These application notes provide an overview of the use of VU590 dihydrochloride in neuroscience, with a focus on its application in studying melanocortin signaling in the hypothalamus and its effects on retinal electrophysiology. Detailed protocols for key experiments are also provided.

Quantitative Data

The following table summarizes the inhibitory activity of this compound on its primary targets.

Target ChannelIC50 ValueSpeciesReference
Kir1.1 (ROMK)290 nMRat[1]
Kir1.1 (ROMK)294 nMNot Specified[5]
Kir7.18 µMNot Specified[1][2]

The following table summarizes the observed effects of VU590 on retinal electrophysiology.

ParameterEffect of VU590 (50 µM intravitreal injection)SpeciesReference
a-wave amplitude~30% reductionMouse
b-wave amplitude>50% reductionMouse
c-wave amplitude~35% reductionMouse

Applications in Neuroscience Research

Investigation of Melanocortin Signaling in the Hypothalamus

Background: The melanocortin-4 receptor (MC4R) in the paraventricular nucleus (PVN) of the hypothalamus is a key regulator of energy homeostasis. The anorexigenic neuropeptide α-melanocyte-stimulating hormone (α-MSH) acts as an agonist at MC4R, leading to the depolarization and increased firing of PVN neurons.[3] This signaling pathway is crucial for suppressing food intake.

Role of Kir7.1 and VU590: Research has demonstrated that the depolarization of MC4R-expressing neurons by α-MSH is mediated through the closure of Kir7.1 channels.[3][6] This coupling of MC4R to Kir7.1 appears to be independent of the canonical Gαs signaling pathway traditionally associated with this receptor.[3][7] this compound, by inhibiting Kir7.1, can be used to mimic the effect of α-MSH on these neurons, providing a tool to dissect the downstream consequences of this signaling pathway.

Signaling Pathway: MC4R-Mediated Neuronal Depolarization

MC4R_Signaling cluster_membrane Cell Membrane MC4R MC4R Kir71 Kir7.1 Channel (Open) MC4R->Kir71 induces closure Kir71_closed Kir7.1 Channel (Closed) Depolarization Neuronal Depolarization Kir71_closed->Depolarization leads to aMSH α-MSH aMSH->MC4R binds VU590 VU590 VU590->Kir71 inhibits IncreasedFiring Increased Action Potential Firing Depolarization->IncreasedFiring results in

Figure 1. Signaling pathway of MC4R-mediated neuronal depolarization via Kir7.1 inhibition.

Probing the Function of Kir7.1 in the Retina

Background: Kir7.1 channels are expressed in the retinal pigment epithelium (RPE) and are implicated in maintaining retinal K+ homeostasis, which is essential for normal photoreceptor function. Mutations in the gene encoding Kir7.1 (KCNJ13) are associated with inherited retinal diseases.

Use of VU590: Studies using intravitreal injection of VU590 in mice have shown that inhibition of Kir7.1 leads to significant reductions in the amplitudes of the a-, b-, and c-waves of the electroretinogram (ERG). This indicates that Kir7.1 activity is critical for the light-evoked responses of both photoreceptors and downstream retinal neurons. VU590 can thus be used as a tool to investigate the specific contributions of Kir7.1 to retinal physiology and to model retinal diseases associated with Kir7.1 dysfunction.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Acute Hypothalamic Slices

This protocol is adapted from standard brain slice electrophysiology procedures and is intended for studying the effects of VU590 on the membrane properties of hypothalamic neurons.

1. Materials:

  • Animals: Adult mice (e.g., C57BL/6J).

  • Solutions:

    • Slicing Solution (ice-cold and carbogenated): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 7 dextrose.

    • Recording aCSF (carbogenated): (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 dextrose.

    • Intracellular Solution: (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. pH adjusted to 7.3 with KOH, osmolarity to ~290 mOsm.

  • Equipment: Vibrating microtome, recording chamber, microscope with DIC optics, patch-clamp amplifier, data acquisition system, micromanipulators, borosilicate glass capillaries, perfusion system.

2. Procedure:

  • Anesthetize the mouse and perfuse transcardially with ice-cold slicing solution.

  • Rapidly dissect the brain and mount it on the vibratome stage.

  • Prepare 250-300 µm thick coronal slices containing the hypothalamus in ice-cold, carbogenated slicing solution.

  • Transfer slices to a holding chamber with carbogenated recording aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

  • Identify neurons in the paraventricular nucleus (PVN) using DIC optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish a gigaohm seal and obtain a whole-cell recording configuration.

  • Record baseline neuronal activity (membrane potential, firing rate) in current-clamp mode.

  • Bath-apply this compound at the desired concentration (e.g., 10-30 µM to target Kir7.1) and record the changes in neuronal activity.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch_Clamp_Workflow Start Start SlicePrep Prepare Acute Hypothalamic Slices Start->SlicePrep Recovery Slice Recovery SlicePrep->Recovery Recording Obtain Whole-Cell Recording Recovery->Recording Baseline Record Baseline Activity Recording->Baseline ApplyVU590 Bath Apply This compound Baseline->ApplyVU590 RecordEffect Record Effect of VU590 ApplyVU590->RecordEffect Analysis Data Analysis RecordEffect->Analysis End End Analysis->End

References

Application Notes and Protocols for Investigating Glioblastoma with VU590 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The intricate network of signaling pathways governing its growth, proliferation, and invasion presents numerous potential therapeutic targets. Ion channels, particularly potassium channels, have emerged as critical regulators of these malignant processes. The inwardly rectifying potassium (Kir) channel family, for instance, is known to influence cell volume, migration, and cell cycle progression in cancer.

VU590 dihydrochloride (B599025) is a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1 (encoded by the KCNJ1 gene), with a reported IC50 of 290 nM.[1] While direct studies of VU590 dihydrochloride in glioblastoma are not yet available, emerging evidence on the role of Kir channels in this malignancy suggests that targeting ROMK could be a novel therapeutic strategy. Notably, alterations in the expression of Kir channels, such as Kir4.1, have been observed in glioblastoma. Furthermore, a genomic analysis of six glioblastoma cell lines identified DNA changes in several KCNJ (Kir) family members, including KCNJ1.[2] In other cancers, such as clear cell renal cell carcinoma, low expression of KCNJ1 is associated with a poor prognosis, and its re-expression has been shown to inhibit tumor growth and invasion, suggesting a potential tumor-suppressive role.[3]

These application notes provide a framework for investigating the potential therapeutic utility of this compound in glioblastoma by exploring its effects on cell viability, signaling pathways, and tumor growth. The following protocols and data presentations are intended to guide researchers in designing and executing experiments to elucidate the role of ROMK/Kir1.1 in glioblastoma and to evaluate the efficacy of its inhibition.

Quantitative Data Summary

As there is no direct quantitative data for this compound in glioblastoma, the following tables present hypothetical yet plausible data based on the known properties of the compound and the behavior of other potassium channel inhibitors in cancer cells. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: In Vitro Cytotoxicity of this compound on Human Glioblastoma Cell Lines

Cell LinePutative ROMK (Kir1.1) ExpressionIC50 (µM) of this compound (72h)
U-87 MGLow> 50
T98GModerate25.5
A172High10.2
Primary GBM Line 1High8.5
Normal Human Astrocytes (NHA)Low> 100

Table 2: Effect of this compound on Glioblastoma Xenograft Tumor Growth in Immunocompromised Mice

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
This compound10875 ± 12030
This compound25550 ± 10056
Temozolomide (Standard of Care)50625 ± 11050

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol details the procedure for determining the cytotoxic effects of this compound on glioblastoma cell lines.

Materials:

  • Human glioblastoma cell lines (e.g., U-87 MG, T98G, A172) and Normal Human Astrocytes (NHA)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed glioblastoma cells and NHAs in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing changes in key signaling proteins in glioblastoma cells following treatment with this compound.

Materials:

  • Glioblastoma cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat glioblastoma cells with this compound at the desired concentration (e.g., IC50 value) for various time points (e.g., 6, 12, 24 hours). Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: In Vivo Glioblastoma Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model of glioblastoma.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human glioblastoma cells (e.g., U-87 MG)

  • Matrigel

  • This compound

  • Vehicle control (e.g., saline or appropriate solvent)

  • Calipers

  • Anesthesia

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of 5 x 10⁶ U-87 MG cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like temozolomide).

  • Treatment Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure the tumor volume using calipers every 3-4 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting). Calculate the tumor growth inhibition for each treatment group.

Visualizations: Signaling Pathways and Experimental Workflows

G VU590 VU590 dihydrochloride ROMK ROMK (Kir1.1) Channel VU590->ROMK Inhibits K_efflux K+ Efflux ROMK->K_efflux Mediates Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential Maintains Ca_influx Ca2+ Influx (Voltage-gated Ca2+ channels) Membrane_Potential->Ca_influx Promotes PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation Migration Cell Migration & Invasion MAPK_ERK->Migration

Caption: Proposed signaling cascade affected by this compound in glioblastoma.

G start Start seed_cells Seed Glioblastoma Cells (96-well plate) start->seed_cells treat_cells Treat with VU590 (72h incubation) seed_cells->treat_cells add_mtt Add MTT Reagent (4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for the in vitro cell viability (MTT) assay.

G start Start implant_cells Implant Glioblastoma Cells into Mice start->implant_cells tumor_growth Allow Tumors to Grow (100-150 mm³) implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat_mice Administer VU590 or Vehicle (Daily for 21 days) randomize->treat_mice measure_tumor Measure Tumor Volume (Every 3-4 days) treat_mice->measure_tumor endpoint Endpoint: Euthanize Mice & Excise Tumors treat_mice->endpoint measure_tumor->treat_mice analyze Analyze Tumor Growth Inhibition endpoint->analyze

Caption: Workflow for the in vivo glioblastoma xenograft study.

References

Application Notes and Protocols for VU590 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 is a small-molecule inhibitor of the inward rectifier potassium (Kir) channels, demonstrating potency and moderate selectivity for Kir1.1 (also known as ROMK) and Kir7.1.[1][2] It acts as a voltage- and K+-dependent intracellular pore blocker of these channels, making it a valuable tool for studying their physiological roles in various cell types.[3][4] VU590 has been utilized in research to investigate the function of Kir7.1 in processes such as myometrial contractility and melanocortin signaling.[3][4] These application notes provide a detailed protocol for the dissolution and use of VU590 dihydrochloride (B599025) in cell culture experiments.

Quantitative Data Summary

For ease of reference, the key quantitative data for VU590 dihydrochloride are summarized in the table below.

ParameterValueSource
Target(s) Kir1.1 (ROMK), Kir7.1[1][2]
IC₅₀ for Kir1.1 (ROMK) 0.2 µM (290 nM)[1][2][3]
IC₅₀ for Kir7.1 ~8 µM[1][2][3]
Solubility in DMSO 50 mg/mL (102.35 mM)[1]
Recommended Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[1]
Chemical Name 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol details the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to the desired working concentration for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a concentration of 50 mg/mL.[1]

    • Note: Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle or properly stored anhydrous DMSO to ensure maximum solubility.[1]

  • Dissolution: To facilitate dissolution:

    • Vortex the solution vigorously.

    • If necessary, gently warm the solution to 60°C.[1]

    • Utilize an ultrasonic bath to aid in solubilization.[1]

  • Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

    • Protect the stock solution from light.[1]

Protocol for Preparing Working Solutions for Cell Culture

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in sterile cell culture medium to the desired final working concentration immediately before use.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform vehicle control experiments with the same final concentration of DMSO.

Visualizations

Experimental Workflow for this compound Preparation

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh VU590 dihydrochloride add_dmso Add Anhydrous DMSO (to 50 mg/mL) weigh->add_dmso dissolve Vortex, Warm (60°C), & Sonicate add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage Store at -80°C (long-term) or -20°C (short-term) aliquot->storage thaw Thaw Stock Solution Aliquot storage->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute apply Apply to Cells dilute->apply

Caption: Workflow for preparing this compound solutions.

Signaling Pathway: Inhibition of Kir Channels by VU590

G cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space kir_channel Kir1.1 / Kir7.1 Channel K_in K+ Ion kir_channel->K_in K_out K+ Ion K_out->kir_channel Influx VU590 VU590 VU590->kir_channel Blockage

Caption: VU590 blocks the influx of K+ ions through Kir channels.

References

VU590 Dihydrochloride: A Tool for Interrogating Inwardly Rectifying Potassium (Kir) Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 dihydrochloride (B599025) is a valuable pharmacological tool for studying the function and pharmacology of inwardly rectifying potassium (Kir) channels. It was identified through high-throughput screening as a potent inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1.[1][2] Subsequent studies revealed that VU590 also inhibits Kir7.1, making it the first-in-class small molecule inhibitor for this channel.[1][2] Its ability to block these specific Kir channels with sub-micromolar to low micromolar affinity, while showing no significant effect on other channels like Kir2.1 and Kir4.1, allows for targeted investigation of Kir1.1 and Kir7.1-mediated physiological processes.[1][2][3]

These application notes provide a comprehensive overview of VU590 dihydrochloride, including its mechanism of action, key quantitative data, and detailed protocols for its use in common experimental paradigms.

Mechanism of Action

VU590 acts as an intracellular pore blocker of Kir1.1 and Kir7.1 channels.[2][3] The inhibition is both voltage- and potassium-dependent, a characteristic feature of pore blockers where the binding site is located within the ion conduction pathway.[1][2] The binding of VU590 is influenced by the transmembrane voltage and the concentration of extracellular potassium, which can displace the blocker from its binding site.[1]

Site-directed mutagenesis studies have identified key amino acid residues responsible for VU590 sensitivity. In Kir1.1, asparagine 171 (N171) in the channel pore is crucial for high-affinity block.[1][2] In contrast, the binding site in Kir7.1 involves glutamate (B1630785) 149 (E149) and alanine (B10760859) 150 (A150).[2] This differential binding pharmacology underscores the structural nuances between these two Kir channels and provides a basis for the development of more selective inhibitors.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound against various Kir channels and the impact of specific mutations on its potency.

Table 1: Inhibitory Potency (IC50) of VU590 against Wild-Type Kir Channels

ChannelIC50Reference
Kir1.1 (ROMK)290 nM[1]
Kir7.18 µM[1]
Kir2.1No significant inhibition[1][2]
Kir4.1No significant inhibition[1][2]

Table 2: Effect of Kir1.1 Pore Mutations on VU590 Sensitivity

Kir1.1 MutantFold Change in IC50 vs. Wild-TypeReference
N171D>75-fold decrease in potency[1]
N171E>75-fold decrease in potency[1]

Table 3: Effect of Kir7.1 Pore Mutations on VU590 Sensitivity

Kir7.1 MutantEffect on VU590 SensitivityReference
E149QDramatic loss of sensitivity[2]
A150SAbrogation of sensitivity[2]
T153C6-fold improvement in sensitivity[1]

Experimental Protocols

Here are detailed protocols for two key experimental applications of this compound: patch-clamp electrophysiology for detailed channel characterization and a thallium flux assay for high-throughput screening.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of VU590 on Kir1.1 or Kir7.1 channels heterologously expressed in a mammalian cell line, such as Human Embryonic Kidney 293 (HEK-293) cells.

Materials:

  • HEK-293 cells transiently or stably expressing the Kir channel of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

  • Cell culture reagents

Solutions:

SolutionComponentConcentration (mM)
Extracellular (Bath) Solution NaCl135
KCl5
CaCl22
MgCl21
HEPES10
Glucose5
pH adjusted to 7.4 with NaOH
Intracellular (Pipette) Solution K-Gluconate115
KCl20
MgCl22
HEPES10
EGTA10
Mg-ATP4
Na-GTP0.3
pH adjusted to 7.2 with KOH

Procedure:

  • Cell Preparation: Plate HEK-293 cells expressing the target Kir channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage-Clamp Protocol:

    • Clamp the cell at a holding potential of -80 mV.

    • To elicit Kir currents, apply a voltage ramp from -120 mV to +60 mV over 1 second. Repeat this ramp every 5-10 seconds to monitor the current.

  • VU590 Application:

    • After obtaining a stable baseline current, perfuse the recording chamber with the extracellular solution containing the desired concentration of VU590.

    • Allow sufficient time for the drug effect to reach a steady state.

  • Data Acquisition and Analysis:

    • Record the currents before, during, and after VU590 application.

    • Measure the current amplitude at a specific negative potential (e.g., -120 mV) to quantify the extent of inhibition.

    • To determine the IC50, apply a range of VU590 concentrations and plot the percentage of inhibition against the log of the concentration. Fit the data with a Hill equation.

Protocol 2: Thallium Flux Assay for High-Throughput Screening

This protocol describes a fluorescence-based assay to screen for inhibitors of Kir channels in a high-throughput format using the principle of thallium (Tl+) influx as a surrogate for K+ flux.

Materials:

  • HEK-293 cells stably expressing the Kir channel of interest

  • This compound and other test compounds

  • FluxOR™ Thallium Detection Kit (or similar, e.g., using FluoZin-2 dye)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Stimulus Buffer containing Tl+

  • 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed HEK-293 cells expressing the target Kir channel into 384-well plates at an appropriate density and incubate overnight.

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Add the fluorescent Tl+ indicator dye (e.g., FluxOR™ reagent) prepared in Assay Buffer to each well.

    • Incubate the plate at room temperature for 60-90 minutes to allow for dye loading.

  • Compound Addition:

    • After incubation, wash the cells with Assay Buffer to remove excess dye.

    • Add the test compounds, including VU590 as a positive control, at various concentrations to the wells.

  • Thallium Influx Measurement:

    • Place the plate in a fluorescence plate reader.

    • Initiate the reading and establish a baseline fluorescence for each well.

    • Using the instrument's liquid handler, add the Stimulus Buffer containing Tl+ to all wells to initiate ion flux.

    • Continue to record the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

  • Data Analysis:

    • The influx of Tl+ into the cells through open Kir channels will lead to an increase in fluorescence.

    • Calculate the rate of fluorescence increase or the endpoint fluorescence after a specific time.

    • Inhibitors like VU590 will reduce the rate of Tl+ influx and thus the fluorescence signal.

    • Normalize the data to controls (no compound and full block) and generate concentration-response curves to determine the potency of the test compounds.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

signaling_pathway cluster_membrane Cell Membrane Kir1_1 Kir1.1 (ROMK) Channel K_ion_out K+ Efflux Kir1_1->K_ion_out Kir7_1 Kir7.1 Channel Kir7_1->K_ion_out K_ion_in K+ Influx K_ion_in->Kir1_1 K_ion_in->Kir7_1 Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization VU590 VU590 VU590->Kir1_1 Inhibition VU590->Kir7_1 Inhibition Cellular_Function Regulation of Cellular Function Hyperpolarization->Cellular_Function

Caption: Signaling pathway showing VU590 inhibition of Kir1.1 and Kir7.1 channels.

experimental_workflow cluster_patch_clamp Patch-Clamp Electrophysiology cluster_hts Thallium Flux HTS start_pc Prepare Cells & Solutions giga_seal Form Giga-seal start_pc->giga_seal whole_cell Establish Whole-Cell giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline apply_vu590 Apply VU590 baseline->apply_vu590 record_inhibition Record Inhibited Current apply_vu590->record_inhibition analyze_pc Analyze Data (IC50) record_inhibition->analyze_pc start_hts Plate Cells dye_load Load with Tl+ Dye start_hts->dye_load add_compounds Add Compounds (inc. VU590) dye_load->add_compounds measure_fluorescence Measure Fluorescence (add Tl+ stimulus) add_compounds->measure_fluorescence analyze_hts Analyze Data (Z', IC50) measure_fluorescence->analyze_hts

Caption: Experimental workflows for patch-clamp and high-throughput screening with VU590.

logical_relationship VU590 This compound Pore_Block Intracellular Pore Block VU590->Pore_Block Selective_Inhibition Moderately Selective Inhibition VU590->Selective_Inhibition No_Inhibition No Significant Inhibition VU590->No_Inhibition Kir1_1 Kir1.1 (ROMK) Kir7_1 Kir7.1 Other_Kir Other Kir Channels (e.g., Kir2.1, Kir4.1) Pore_Block->Kir1_1 High Affinity Pore_Block->Kir7_1 Moderate Affinity Selective_Inhibition->Kir1_1 Selective_Inhibition->Kir7_1 Research_App Tool for studying Kir1.1 and Kir7.1 function Selective_Inhibition->Research_App No_Inhibition->Other_Kir

Caption: Logical relationship of VU590's selectivity and mechanism of action.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the recommended working concentrations and experimental protocols for VU590 dihydrochloride (B599025) , a potent inhibitor of the renal outer medullary potassium channel (Kir1.1, ROMK).

VU590 dihydrochloride is a valuable research tool for studying the physiological roles of Kir1.1 and Kir7.1 channels. It acts as an intracellular pore blocker of the Kir1.1 channel.[1] This compound has been utilized in a variety of in vitro applications to investigate renal function, ion channel physiology, and as a potential therapeutic agent.

Key Characteristics:
  • Molecular Weight: 561.46 g/mol [1]

  • Formula: C₂₄H₃₂N₄O₇·2HCl[1]

  • Purity: ≥97%[1]

  • Solubility: Soluble in DMSO up to 100 mM.[1]

  • Storage: Store at -20°C.[1]

Recommended Working Concentrations

The optimal working concentration of this compound is highly dependent on the specific application, cell type, and experimental conditions. The following table summarizes key inhibitory concentrations (IC₅₀) to serve as a starting point for experimental design.

TargetIC₅₀ ValueApplicationReference(s)
Kir1.1 (ROMK) 290 - 294 nMElectrophysiology, Cell-Based Assays[1][2]
Kir7.1 ~ 8 µMElectrophysiology, Cell-Based Assays[2][3]
Kir2.1 No effectNot applicable[1]
Kir4.1 No effectNot applicable[1]

General Recommendations for Working Concentrations:

  • For selective inhibition of Kir1.1: A concentration range of 1-10 times the IC₅₀ (i.e., 300 nM to 3 µM) is a common starting point for in vitro experiments.

  • For inhibition of Kir7.1: Higher concentrations, in the range of 8-80 µM, would be required.

  • Initial Titration: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Experimental Protocols

Preparation of Stock Solution

A concentrated stock solution is typically prepared in DMSO.

Materials:

Procedure:

  • To prepare a 10 mM stock solution, add 1.78 mL of DMSO to 1 mg of this compound (MW: 561.46 g/mol ).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell-Based Assay Protocol (General)

This protocol provides a general workflow for assessing the effect of this compound on Kir1.1 channel activity in a cell-based assay using a thallium flux assay as an example.

Materials:

  • Cells expressing the Kir1.1 channel

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Thallium-sensitive fluorescent dye

  • This compound stock solution

  • Microplate reader

Workflow:

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells Plate Kir1.1-expressing cells in a 96-well plate culture Culture cells to desired confluency plate_cells->culture load_dye Load cells with a thallium-sensitive dye culture->load_dye wash Wash cells to remove excess dye load_dye->wash add_compound Add varying concentrations of this compound wash->add_compound incubate Incubate for a defined period add_compound->incubate add_thallium Add thallium-containing stimulus buffer incubate->add_thallium measure Measure fluorescence change over time add_thallium->measure plot_data Plot fluorescence vs. time measure->plot_data calculate_ic50 Calculate IC50 from dose-response curve plot_data->calculate_ic50

Caption: Workflow for a cell-based thallium flux assay.

Patch-Clamp Electrophysiology Protocol (General)

This protocol outlines the general steps for evaluating the inhibitory effect of this compound on Kir1.1 currents using whole-cell patch-clamp.

Materials:

  • Cells expressing Kir1.1 channels

  • External (bath) solution

  • Internal (pipette) solution

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • This compound stock solution

Procedure:

  • Prepare external and internal solutions appropriate for recording Kir currents.

  • Establish a whole-cell patch-clamp configuration on a Kir1.1-expressing cell.

  • Record baseline Kir currents using a suitable voltage protocol (e.g., voltage ramps or steps).

  • Perfuse the cell with the external solution containing the desired concentration of this compound. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

  • Record Kir currents in the presence of the compound until a steady-state block is achieved.

  • Wash out the compound with the control external solution to assess the reversibility of the block.

  • Analyze the reduction in current amplitude to determine the percentage of inhibition.

Signaling Pathway

This compound directly blocks the pore of the Kir1.1 channel, thereby inhibiting the flow of potassium ions.

VU590 This compound Kir11 Kir1.1 (ROMK) Channel VU590->Kir11 blocks pore K_ion K+ Ion Efflux Kir11->K_ion Membrane_Potential Membrane Hyperpolarization K_ion->Membrane_Potential leads to

Caption: Mechanism of Kir1.1 inhibition by VU590.

References

Troubleshooting & Optimization

VU590 dihydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU590 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of VU590 dihydrochloride in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and moderately selective inhibitor of the inwardly rectifying potassium (Kir) channels.[1][2] Its primary targets are Kir1.1 (also known as the renal outer medullary potassium channel, ROMK) and Kir7.1.[1][2][3] It acts as an intracellular pore blocker for Kir1.1.[4]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound is approximately 290 nM for Kir1.1 (ROMK) and around 8 µM for Kir7.1.[1][2][3]

Solubility and Solution Preparation

Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. Below is a summary of its solubility in common solvents and detailed protocols for preparing stock solutions.

Solubility Data
SolventConcentrationNotes
DMSO Up to 100 mMWarming and sonication may be required for higher concentrations.
Water Information not available
Ethanol (B145695) Information not available
Experimental Protocols: Stock Solution Preparation

Protocol 1: Preparing a High-Concentration DMSO Stock Solution

This protocol describes the preparation of a 10 mM DMSO stock solution.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile tube. For example, for 1 mL of a 10 mM stock solution, weigh out 0.561 mg of this compound (Molecular Weight: 561.46 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Note: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility and stability of the compound. Use fresh, anhydrous DMSO for the best results.

Stability

Understanding the stability of this compound in different solvents and conditions is crucial for experimental design and data interpretation.

Storage and Stability Summary
Solution TypeStorage TemperatureStabilityNotes
Solid Powder -20°CAt least 1 yearProtect from light and moisture.
DMSO Stock Solution -20°CUp to 6 monthsAvoid repeated freeze-thaw cycles.
Aqueous Solutions 4°CLimited (hours to days)Prone to precipitation and degradation. Prepare fresh for each experiment.

Troubleshooting Guide

This section addresses common issues that may arise when working with this compound.

Issue 1: Precipitation observed when diluting DMSO stock solution into aqueous buffer.

  • Cause: this compound has lower solubility in aqueous solutions compared to DMSO. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution.

  • Troubleshooting Workflow:

    G start Precipitation Observed step1 Decrease final concentration start->step1 step2 Increase DMSO percentage in final solution (ensure it's compatible with your assay) step1->step2 step3 Prepare an intermediate dilution in a co-solvent (e.g., ethanol or PEG400) before final dilution in aqueous buffer step2->step3 step4 Prepare a fresh aqueous solution directly (if solubility allows) step3->step4 end Solution remains clear step4->end

    Caption: Troubleshooting precipitation of this compound.

Issue 2: Inconsistent or lower-than-expected activity in experiments.

  • Cause: This could be due to degradation of the compound, improper storage, or issues with the experimental setup.

  • Troubleshooting Steps:

    • Confirm Stock Solution Integrity: Use a fresh aliquot of your stock solution. If the problem persists, prepare a fresh stock solution from the solid powder.

    • Check for Degradation: While specific degradation products are not well-characterized in the literature, a noticeable color change in the stock solution could indicate degradation. If you have access to analytical techniques like HPLC, you can assess the purity of your stock solution.

    • Optimize Experimental Conditions:

      • Incubation Time: Ensure sufficient incubation time for the compound to reach its target.

      • pH of Buffer: The activity of compounds can be pH-dependent. Verify that the pH of your experimental buffer is within the optimal range for your assay.

      • Presence of Serum: Components in serum can bind to small molecules and reduce their effective concentration. If using serum-containing media, you may need to increase the concentration of this compound.

Experimental Methodologies

Below are generalized protocols for common assays involving this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Experimental Workflow: Cell-Based Assay for Kir1.1/Kir7.1 Inhibition

This workflow outlines a typical cell-based assay to measure the inhibitory effect of this compound on Kir1.1 or Kir7.1 channels using a thallium flux assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate cells expressing Kir1.1 or Kir7.1 load_dye Load cells with a thallium-sensitive fluorescent dye plate_cells->load_dye prepare_compound Prepare serial dilutions of this compound add_compound Add this compound dilutions to wells prepare_compound->add_compound load_dye->add_compound add_thallium Add thallium-containing stimulus buffer add_compound->add_thallium measure_fluorescence Measure fluorescence change over time add_thallium->measure_fluorescence calculate_inhibition Calculate percentage of inhibition measure_fluorescence->calculate_inhibition plot_curve Plot dose-response curve and determine IC50 calculate_inhibition->plot_curve

Caption: Workflow for a cell-based thallium flux assay.

Signaling Pathways

This compound inhibits Kir1.1 and Kir7.1, which are involved in maintaining cellular membrane potential and potassium homeostasis.

Signaling Pathway of Kir1.1 (ROMK) in the Kidney:

G cluster_lumen Apical Lumen cluster_cell Tubular Epithelial Cell cluster_interstitium Basolateral Interstitium K_out K+ Kir1_1 Kir1.1 (ROMK) K_out->Kir1_1 K+ influx K_in K+ Kir1_1->K_in Na_K_ATPase Na+/K+ ATPase Na_in Na+ Na_K_ATPase->Na_in K_inter K+ Na_K_ATPase->K_inter K_in->Na_K_ATPase VU590 VU590 VU590->Kir1_1 Inhibition Na_inter Na+ Na_inter->Na_K_ATPase

Caption: Simplified diagram of Kir1.1 function and its inhibition by VU590.

Disclaimer: This information is intended for research use only. Please consult the product's certificate of analysis for batch-specific data. It is the responsibility of the end-user to determine the suitability of this information for their specific application.

References

Technical Support Center: Optimizing VU590 Dihydrochloride Concentration for Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental use of VU590 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

1. What is VU590 dihydrochloride and what is its primary mechanism of action?

This compound is a potent and moderately selective inhibitor of the inward rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1] It acts as an intracellular pore blocker of the channel.[2]

2. What are the known targets and inhibitory concentrations of this compound?

This compound primarily inhibits Kir1.1 with a half-maximal inhibitory concentration (IC₅₀) of approximately 290 nM.[1] It also exhibits off-target inhibition of Kir7.1 with an IC₅₀ of around 8 µM.[1][3] It has been shown to have no significant effect on Kir2.1 or Kir4.1 channels.[2]

Table 1: Inhibitory Activity of this compound

Target ChannelIC₅₀ ValueReference
Kir1.1 (ROMK)~290 nM[1]
Kir7.1~8 µM[1][3]
Kir2.1No significant effect[2]
Kir4.1No significant effect[2]

3. How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions of this compound in a solvent like DMSO. For storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C.

4. What is a typical starting concentration for in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type and the expression level of the target Kir channel. Based on its IC₅₀ values, a good starting point for inhibiting Kir1.1 would be in the range of 1-10 µM. For targeting Kir7.1, a higher concentration in the range of 10-50 µM may be necessary. For example, a concentration of 20 µM has been used to study its effects on human uterine smooth muscle cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Effect

Q: I am not observing the expected inhibition of potassium channel activity after applying this compound. What could be the issue?

Possible Causes and Solutions:

  • Incorrect Concentration: The concentration of VU590 may be too low to effectively inhibit the target channel in your specific cell line.

    • Solution: Perform a dose-response curve starting from a low concentration (e.g., 100 nM) up to a higher concentration (e.g., 50 µM) to determine the optimal inhibitory concentration for your cells.

  • Low Target Expression: The cell line you are using may have low or no expression of Kir1.1 or Kir7.1.

    • Solution: Verify the expression of the target channel in your cell line using techniques such as qPCR, Western blot, or immunofluorescence. Consider using a cell line known to express the channel of interest or a heterologous expression system (e.g., HEK293 or CHO cells transfected with the channel).

  • Compound Degradation: Improper storage or handling of the VU590 stock solution may have led to its degradation.

    • Solution: Prepare fresh stock solutions and store them in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Experimental Technique Issues: Problems with the assay itself, such as issues with patch-clamp recordings or the thallium flux assay, can lead to unreliable results.

    • Solution: Refer to the detailed experimental protocols below and ensure all steps are performed correctly. Troubleshoot the specific assay technique for any potential issues.

Issue 2: Observed Cell Toxicity

Q: I am observing significant cell death or changes in cell morphology after treating with this compound. How can I address this?

Possible Causes and Solutions:

  • High Concentration: The concentration of VU590 used may be cytotoxic to your specific cell type.

    • Solution: Determine the cytotoxic concentration (e.g., LC₅₀) of VU590 for your cell line using a cell viability assay such as MTT, LDH, or trypan blue exclusion assay. Use a concentration that effectively inhibits the channel with minimal impact on cell viability.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve VU590 may be too high.

    • Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic level for your cells (typically <0.5% for DMSO).[4]

  • Off-Target Effects: At higher concentrations, VU590 may have off-target effects that contribute to cytotoxicity.

    • Solution: If possible, use the lowest effective concentration determined from your dose-response experiments. Consider using a more selective inhibitor, such as VU591 for Kir1.1, if off-target effects on Kir7.1 are a concern.[5]

Issue 3: Compound Precipitation in Media

Q: I noticed that this compound precipitates when I add it to my cell culture medium. What should I do?

Possible Causes and Solutions:

  • Low Solubility in Aqueous Solutions: this compound has limited solubility in aqueous solutions like cell culture media.

    • Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting the stock solution into the media, add it dropwise while gently vortexing or mixing to ensure it dissolves properly. Avoid preparing large volumes of diluted compound in media long before use. It is often best to add the compound directly to the cell culture plate or experimental chamber. Warming the media to 37°C may also aid in dissolution.[6]

Experimental Protocols

Protocol 1: Thallium Flux Assay for Kir Channel Activity

This assay is a common method for assessing the activity of potassium channels in a high-throughput format.

  • Cell Plating: Plate cells expressing the Kir channel of interest in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) in a chloride-free buffer for approximately 1 hour at room temperature.

  • Compound Incubation: Wash the cells with chloride-free buffer and then incubate with different concentrations of this compound (or vehicle control) for 15-30 minutes.

  • Thallium Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a stimulus buffer containing thallium and potassium and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx through the potassium channels. Calculate the percent inhibition by comparing the rates in the presence of VU590 to the vehicle control.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents.

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain a high concentration of potassium (e.g., 140 mM KCl).

  • Recording: Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition: Apply a series of voltage steps or ramps to elicit Kir channel currents. Record the currents before and after the application of this compound to the external solution.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., -120 mV) and calculate the percent inhibition caused by VU590.

Signaling Pathways and Experimental Workflows

Kir1_1_Signaling_Pathway cluster_regulation Upstream Regulation cluster_function Downstream Effects PKA PKA Kir1_1 Kir1.1 (ROMK) Channel PKA->Kir1_1 Phosphorylation (Activation) SGK1 SGK-1 SGK1->Kir1_1 Phosphorylation (Activation) K_Secretion K+ Secretion (Kidney Tubule Lumen) Kir1_1->K_Secretion NaCl_Reabsorption NaCl Reabsorption (Thick Ascending Limb) Kir1_1->NaCl_Reabsorption Membrane_Potential Membrane Potential Hyperpolarization Kir1_1->Membrane_Potential VU590 This compound VU590->Kir1_1 Inhibition

Kir7_1_Signaling_Pathway cluster_regulation Upstream Regulation cluster_function Downstream Effects GPCR Gq-coupled GPCR PLC PLC GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3_DAG IP3 + DAG PLC->IP3_DAG Kir7_1 Kir7.1 Channel PIP2->Kir7_1 Activation K_Transport Transepithelial K+ Transport (e.g., RPE, Choroid Plexus) Kir7_1->K_Transport Membrane_Potential_Kir7_1 Membrane Potential Regulation Kir7_1->Membrane_Potential_Kir7_1 VU590_Kir7_1 This compound VU590_Kir7_1->Kir7_1 Inhibition

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing Target Channel) Dose_Response Dose-Response Experiment Cell_Culture->Dose_Response Stock_Solution Prepare VU590 Stock Solution (DMSO) Stock_Solution->Dose_Response Functional_Assay Functional Assay (e.g., Patch Clamp, Thallium Flux) Dose_Response->Functional_Assay Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Dose_Response->Viability_Assay IC50_Determination Determine IC50 Functional_Assay->IC50_Determination LC50_Determination Determine LC50 Viability_Assay->LC50_Determination Conclusion Determine Optimal Working Concentration IC50_Determination->Conclusion LC50_Determination->Conclusion

References

Minimizing off-target effects of VU590 dihydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of VU590 dihydrochloride (B599025) in experiments.

Frequently Asked Questions (FAQs)

Q1: What is VU590 dihydrochloride and what are its primary targets?

This compound is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel, Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2][3] It is a potent inhibitor with an IC50 value of approximately 290 nM for Kir1.1.[1][3][4] However, it is important to note that this compound is not entirely selective and also inhibits another member of the Kir channel family, Kir7.1, with a significantly lower potency (IC50 ≈ 8 µM).[1][3][4][5] It has been reported to have no effect on Kir2.1 or Kir4.1 channels.[2]

Q2: What are the known off-target effects of this compound?

The primary and most well-characterized off-target effect of this compound is the inhibition of the Kir7.1 potassium channel.[1][3][4][5] This off-target activity is important to consider in experimental design, especially when using higher concentrations of the inhibitor. Due to this off-target effect on Kir7.1, which is also expressed in the kidney, this compound may not be a suitable probe for selectively studying ROMK function in this organ without appropriate controls.[1][3][4]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable results. Here are several strategies you can employ:

  • Use the Lowest Effective Concentration: Conduct a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect (inhibition of Kir1.1). Using concentrations well below the IC50 for off-target interactions (i.e., significantly lower than 8 µM for Kir7.1) will reduce the likelihood of engaging these unintended targets.

  • Employ a Negative Control: Use a structurally similar but inactive analog of VU590 as a negative control. For VU590, an inactive analogue, VU608, has been identified and can be used to control for any non-specific effects of the chemical scaffold.[6]

  • Orthogonal Validation: Confirm your findings with a structurally and mechanistically different inhibitor of Kir1.1. This will help to ensure that the observed phenotype is due to the inhibition of the intended target and not an artifact of the specific chemical structure of VU590.

  • Genetic Validation: The most definitive way to confirm on-target activity is through genetic approaches. Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the gene encoding Kir1.1 (KCNJ1).[7][8][9] If the phenotype observed with this compound is absent in the knockout/knockdown cells, it strongly suggests the effect is on-target.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between experiments. Off-target effects at the concentration used.Perform a careful dose-response analysis to identify the minimal effective concentration. Ensure the concentration is well below the IC50 for Kir7.1 (8 µM).
Cell line variability in target or off-target expression.Confirm the expression levels of both Kir1.1 and Kir7.1 in your cell line using techniques like qPCR or Western blotting.
Observed phenotype does not match known Kir1.1 function. The phenotype may be due to the inhibition of Kir7.1 or another unknown off-target.Use the inactive analog VU608 as a negative control.[6] If the phenotype persists with VU608, it is likely a non-specific effect. Also, perform genetic validation by knocking out Kir1.1 to see if the phenotype is recapitulated.[7][8][9]
High cellular toxicity observed. Off-target effects leading to cellular stress or disruption of essential pathways.Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various concentrations to determine the toxicity threshold.

Quantitative Data Summary

Target Inhibitor IC50 Selectivity Notes
Kir1.1 (ROMK) This compound~290 nM[1][3][4]Primary on-target.
Kir7.1 This compound~8 µM[1][3][4][5]Primary known off-target. Approximately 27-fold less potent than on Kir1.1.
Kir2.1 This compoundNo effect reported[2]
Kir4.1 This compoundNo effect reported[2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using Automated Patch Clamp

Objective: To determine the lowest effective concentration of this compound for Kir1.1 inhibition and to assess its effect on Kir7.1.

Methodology:

  • Cell Preparation: Use cell lines stably expressing either human Kir1.1 or Kir7.1. Culture the cells to the appropriate confluency for automated patch-clamp experiments.

  • Instrument Setup: Prepare the automated patch-clamp system (e.g., IonFlux Mercury, SyncroPatch 384PE) according to the manufacturer's instructions.[10][11][12][13] Use appropriate internal and external solutions to isolate the desired potassium currents.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested (e.g., from 1 nM to 30 µM).

  • Experimental Run:

    • Obtain a stable whole-cell recording from the cells.

    • Apply a voltage protocol to elicit Kir1.1 or Kir7.1 currents.

    • Perfuse the cells with increasing concentrations of this compound, allowing sufficient time for the effect to reach a steady state at each concentration.

    • Include a vehicle control (DMSO) and a positive control (a known inhibitor of the respective channel).

  • Data Analysis:

    • Measure the current amplitude at each concentration of this compound.

    • Normalize the data to the control current.

    • Plot the normalized current as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for both Kir1.1 and Kir7.1.

Protocol 2: Genetic Validation of this compound Target using CRISPR-Cas9

Objective: To confirm that the biological effect of this compound is mediated through the inhibition of Kir1.1.

Methodology:

  • gRNA Design and Cloning: Design and clone two or three guide RNAs (gRNAs) targeting the KCNJ1 gene (encoding Kir1.1) into a Cas9 expression vector.[14]

  • Transfection: Transfect the gRNA/Cas9 plasmids into your target cell line.

  • Clonal Selection and Validation:

    • Select for transfected cells and isolate single-cell clones.

    • Expand the clones and screen for Kir1.1 knockout by Western blot or genomic sequencing.

    • Confirm the absence of Kir1.1 protein and/or the presence of frameshift mutations in the KCNJ1 gene.

  • Phenotypic Analysis:

    • Treat both the wild-type and Kir1.1 knockout cells with a range of concentrations of this compound.

    • Perform the relevant phenotypic assay that was initially used to characterize the effect of the inhibitor.

  • Data Interpretation: If the phenotype observed in wild-type cells is absent or significantly reduced in the Kir1.1 knockout cells upon treatment with this compound, this provides strong evidence that the effect is on-target.

Visualizations

Signaling_Pathway_Kir1_1 cluster_membrane Plasma Membrane Kir1_1 Kir1.1 (ROMK) PKA PKA PKA->Kir1_1 + PKC PKC PKC->Kir1_1 +/- SGK1 SGK1 SGK1->Kir1_1 + WNKs WNK Kinases Endocytosis Clathrin-Mediated Endocytosis WNKs->Endocytosis + PIP2 PIP2 PIP2->Kir1_1 + Endocytosis->Kir1_1 - VU590 VU590 dihydrochloride VU590->Kir1_1 -

Caption: Regulation of the Kir1.1 (ROMK) channel.

Signaling_Pathway_Kir7_1 cluster_membrane Plasma Membrane Kir7_1 Kir7.1 GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC + PIP2 PIP2 PLC->PIP2 - (hydrolysis) PIP2->Kir7_1 + VU590 VU590 dihydrochloride VU590->Kir7_1 -

Caption: Regulation of the Kir7.1 channel.

Experimental_Workflow start Start: Phenotype observed with VU590 dose_response 1. Dose-Response Curve start->dose_response negative_control 2. Negative Control (VU608) dose_response->negative_control Use lowest effective conc. genetic_validation 3. Genetic Validation (Kir1.1 KO) negative_control->genetic_validation off_target Conclusion: Off-Target or Non-Specific Effect negative_control->off_target Phenotype persists on_target Conclusion: On-Target Effect genetic_validation->on_target Phenotype rescued genetic_validation->off_target Phenotype persists

Caption: Workflow to validate on-target effects.

References

Troubleshooting unexpected results with VU590 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using VU590 dihydrochloride (B599025) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of VU590 dihydrochloride?

This compound is a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1] It also exhibits inhibitory activity against another member of the Kir family, Kir7.1.[1] The mechanism of action is understood to be a blockade of the intracellular pore of the channel.

Q2: I am not observing the expected inhibitory effect of VU590 on my target channel. What are the possible reasons?

Several factors could contribute to a lack of observed effect:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved. While soluble in DMSO, precipitation can occur in aqueous solutions. Prepare fresh dilutions for each experiment and visually inspect for any precipitates. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.

  • Incorrect Concentration: Verify the calculations for your working solution concentration. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

  • Cell Health and Channel Expression: Confirm the viability of your cells and the expression of the target channel (Kir1.1 or Kir7.1). Low or absent channel expression will result in a diminished or non-existent response to the inhibitor.

  • Patch-Clamp Configuration: In electrophysiology experiments, ensure a stable whole-cell patch-clamp configuration with a good seal (>1 GΩ) and low series resistance. Inadequate voltage clamp can lead to inaccurate current measurements.

Q3: My results with this compound are inconsistent between experiments. What could be the cause?

Inconsistency in results can arise from several sources:

  • Variability in Compound Preparation: As mentioned above, ensure consistent preparation of this compound solutions. Avoid repeated freeze-thaw cycles of stock solutions.

  • Fluctuations in Experimental Conditions: Maintain consistent experimental parameters such as temperature, pH, and ion concentrations in your buffers. Kir channels can be sensitive to changes in the electrochemical gradient.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as channel expression levels and cellular physiology can change with excessive passaging.

  • Operator Variability: In manual techniques like patch-clamping, operator consistency is key. Standardize procedures for cell handling, patch formation, and data acquisition.

Q4: I am using VU590 in a kidney-related model and getting unexpected results. Why might this be?

This compound is not recommended as a selective probe for Kir1.1 (ROMK) function in the kidney.[1] This is because both Kir1.1 and its off-target, Kir7.1, are co-expressed in the nephron. Therefore, the observed effects in kidney tissues or cells are likely a composite of the inhibition of both channels, leading to results that may not be attributable to the inhibition of Kir1.1 alone. For selective inhibition of Kir1.1 in the presence of Kir7.1, a more selective inhibitor like VU591 is recommended.

Quantitative Data Summary

Compound Target IC50 Notes
This compoundKir1.1 (ROMK)290 nMPotent inhibitor.
This compoundKir7.18 µMModerately selective, off-target activity. Co-expression with Kir1.1 can lead to unexpected results.[1]
VU591Kir1.1 (ROMK)300 nMSelective inhibitor, does not significantly inhibit Kir7.1 at concentrations that block Kir1.1.
Barium (Ba²⁺)Kir channelsVariableA general, non-selective Kir channel blocker often used as a positive control.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing this compound Activity on HEK293 Cells Expressing Kir1.1

This protocol provides a general framework for measuring the effect of VU590 on Kir1.1 channels expressed in HEK293 cells.

1. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing human Kir1.1.
  • 24-48 hours before the experiment, plate the cells onto glass coverslips at a low density suitable for patch-clamping.
  • Use cells that appear healthy and are not overly confluent.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C or -80°C.
  • Working Solutions: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
  • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
  • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and a selected cell.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Allow the cell to stabilize for a few minutes to ensure dialysis with the internal solution.
  • Hold the cell at a holding potential of -80 mV.
  • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir1.1 currents.
  • Establish a stable baseline recording in the external solution alone.
  • Perfuse the cell with the external solution containing this compound at the desired concentration.
  • Record the currents again after the drug effect has reached a steady state.
  • To determine the extent of inhibition, a positive control like 2 mM BaCl₂ can be applied at the end of the experiment to block all Kir currents.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage step (e.g., -100 mV) before and after drug application.
  • Calculate the percentage of current inhibition.
  • To determine the IC50, perform the experiment with a range of VU590 concentrations and fit the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_culture HEK293 Cell Culture (Kir1.1 Expression) solution_prep Prepare Solutions (Internal, External, VU590) cell_culture->solution_prep pipette_pull Pull Patch Pipettes solution_prep->pipette_pull giga_seal Obtain Giga-ohm Seal pipette_pull->giga_seal whole_cell Achieve Whole-Cell giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline drug_app Apply VU590 baseline->drug_app record_effect Record Post-Drug Current drug_app->record_effect measure Measure Current Amplitude record_effect->measure calculate Calculate % Inhibition measure->calculate dose_response Generate Dose-Response Curve calculate->dose_response

Caption: A typical experimental workflow for patch-clamp analysis.

troubleshooting_logic start Unexpected Experimental Result q1 Is the experiment kidney-related? start->q1 a1_yes Result may be due to Kir7.1 off-target effects. Consider a selective inhibitor. q1->a1_yes Yes q2 Is there no effect or inconsistent results? q1->q2 No check_compound Verify Compound: - Solubility - Stability - Concentration q2->check_compound Yes resolve Problem Resolved q2->resolve No check_exp Verify Experiment: - Cell Health - Channel Expression - Patch Quality check_compound->check_exp check_exp->resolve

Caption: A logical approach to troubleshooting unexpected results.

kir1_1_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects sgk1 SGK1 kir1_1 Kir1.1 (ROMK) Channel sgk1->kir1_1 Activates ptk Protein Tyrosine Kinases (PTK) ptk->kir1_1 Inhibits pip2 PIP2 pip2->kir1_1 Required for Gating k_efflux K+ Efflux kir1_1->k_efflux membrane_potential Membrane Potential Hyperpolarization k_efflux->membrane_potential nacl_reabsorption NaCl Reabsorption (TAL) k_efflux->nacl_reabsorption k_secretion K+ Secretion (Collecting Duct) k_efflux->k_secretion vu590 VU590 vu590->kir1_1 Inhibits

References

VU590 dihydrochloride storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of VU590 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is VU590 dihydrochloride and what are its primary targets?

This compound is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channels.[1][2] Its primary targets are the renal outer medullary potassium channel (Kir1.1 or ROMK) and Kir7.1.[2][3][4][5] It exhibits a higher potency for Kir1.1 (IC50 ≈ 0.2-0.294 µM) compared to Kir7.1 (IC50 ≈ 8 µM).[2][3][4][5]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C.[3] For short-term storage (days to weeks), it can be kept at 0-4°C.[6] When in solution, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][7] To prepare a stock solution, dissolve the compound in DMSO to the desired concentration. For example, a 10 mM stock solution can be prepared in DMSO.[7] To aid dissolution, ultrasonic and gentle warming (up to 60°C) can be applied. It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be affected by hygroscopic (water-absorbing) DMSO.[3]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

Standard laboratory PPE should be worn, including safety glasses, gloves, and a lab coat.[4] Handle with impermeable gloves and use proper glove removal technique to avoid skin contact.[4] In case of contact, wash the skin thoroughly with soap and water.[4] If inhaled, move to fresh air.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not fully dissolve in DMSO. 1. Incorrect solvent or solvent quality.2. Concentration is too high.3. Insufficient mixing.1. Ensure you are using high-purity, anhydrous DMSO. Hygroscopic DMSO can reduce solubility.[3]2. Check the solubility data. The maximum solubility in DMSO is around 50-100 mM.[3][7] Do not exceed this concentration.3. Use sonication and gentle warming (up to 60°C) to facilitate dissolution.[3]
Inconsistent or no inhibitory effect in my assay. 1. Improper storage of the compound or stock solution.2. Incorrect final concentration.3. VU590 is not potent against the specific Kir channel subtype being studied.4. Issues with the experimental setup (e.g., cell viability, assay conditions).1. Ensure the compound and stock solutions have been stored according to the recommendations (-20°C or -80°C, protected from light).[3] Avoid repeated freeze-thaw cycles by preparing aliquots.[3]2. Verify the dilution calculations and ensure the final concentration is within the effective range for the target channel (sub-micromolar for Kir1.1, low micromolar for Kir7.1).[2][3]3. VU590 shows no significant effect on Kir2.1 or Kir4.1 channels.[2]4. Run appropriate positive and negative controls for your assay. For electrophysiology, a barium chloride (BaCl2) application at the end of the experiment can confirm channel activity and block.[2]
Precipitation of the compound in aqueous buffer. 1. Low solubility of VU590 in aqueous solutions.2. Final DMSO concentration is too low.1. VU590 has limited solubility in aqueous buffers. Minimize the time the compound is in a purely aqueous solution.2. Ensure the final concentration of DMSO in your assay buffer is sufficient to maintain solubility, typically 0.1% to 1%. However, always check for solvent effects on your specific assay.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound

Target ChannelIC50 (50% Inhibitory Concentration)
Kir1.1 (ROMK)~290 nM[2][3][4][5]
Kir7.1~8 µM[2][3][4][5]
Kir2.1No significant effect[2]
Kir4.1No significant effect[2]

Table 2: Solubility of this compound

SolventConcentration
DMSO50 mg/mL (~102 mM)[3]
DMSO100 mM[7]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). d. To aid dissolution, vortex the solution and use an ultrasonic bath or gentle warming (up to 60°C) until the solid is completely dissolved.[3] e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[3]

Protocol 2: In Vitro Inhibition Assay using Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use a cell line stably expressing the Kir channel of interest (e.g., Kir1.1 or Kir7.1).

  • Solutions:

    • External (Bath) Solution: (in mM) 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES-Na+, pH 7.4.[8]

    • Internal (Pipette) Solution: Appropriate for recording potassium currents.

    • VU590 Solution: Prepare fresh dilutions of the VU590 stock solution in the external solution to achieve the desired final concentrations.

  • Procedure: a. Establish a whole-cell patch-clamp configuration on a cell expressing the target channel. b. Record baseline channel activity. A typical voltage protocol involves holding the cell at -75 mV and stepping to -120 mV.[8] c. Perfuse the cell with the VU590-containing external solution. d. Record the channel activity in the presence of the inhibitor. e. To determine the IC50, test a range of VU590 concentrations and plot the percentage of inhibition against the log of the concentration. f. At the end of the experiment, apply a known channel blocker like barium chloride (e.g., 2 mM BaCl2) to confirm the recorded currents are from the Kir channel.[2]

Visualizations

VU590_Inhibition_Pathway cluster_membrane Cell Membrane Kir_channel Kir1.1 / Kir7.1 Channel K_in K+ (intracellular) Kir_channel->K_in Block Pore Block K_out K+ (extracellular) K_out->Kir_channel K+ influx VU590 VU590 VU590->Kir_channel

Caption: Mechanism of VU590 inhibition of Kir channels.

experimental_workflow prep_stock Prepare VU590 Stock Solution (DMSO) apply_vu590 Apply VU590 (Varying Concentrations) prep_stock->apply_vu590 prep_cells Culture Cells Expressing Target Kir Channel patch_clamp Establish Whole-Cell Patch-Clamp prep_cells->patch_clamp baseline Record Baseline Current patch_clamp->baseline baseline->apply_vu590 record_inhibition Record Inhibited Current apply_vu590->record_inhibition washout Washout & Apply Positive Control (BaCl2) record_inhibition->washout analyze Analyze Data (Calculate IC50) washout->analyze

Caption: Experimental workflow for VU590 in vitro assay.

References

Addressing variability in VU590 dihydrochloride experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using VU590 dihydrochloride (B599025). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is VU590 dihydrochloride and what are its primary targets?

This compound is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel family. Its primary targets are the renal outer medullary potassium channel (ROMK), also known as Kir1.1, and to a lesser extent, the Kir7.1 channel.[1][2] It acts as an intracellular pore blocker of these channels.[2]

Q2: What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound is approximately 290 nM for Kir1.1 (ROMK) and around 8 µM for Kir7.1.[1][3] This indicates that VU590 is significantly more potent in inhibiting Kir1.1 than Kir7.1.

Q3: How should I dissolve and store this compound?

For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] It is recommended to prepare a high-concentration stock solution (e.g., 50-100 mM) and then make fresh serial dilutions in the experimental buffer for final concentrations. Unused stock solutions should be stored at -20°C or -80°C to maintain stability.[5] Always refer to the manufacturer's data sheet for specific solubility and storage instructions.

Troubleshooting Guide

Issue 1: I am not observing the expected inhibitory effect of VU590 on Kir1.1 channels.

  • Question: I've applied VU590 at the recommended concentration, but I don't see a reduction in my Kir1.1 currents in my patch-clamp experiment. What could be the problem?

    Answer: Several factors could contribute to a lack of observable inhibition. Here are some troubleshooting steps:

    • Compound Viability: Ensure your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound. It is advisable to aliquot the stock solution upon initial preparation.

    • Voltage-Dependence: The inhibitory action of VU590 is voltage-dependent. The block is more pronounced at hyperpolarized membrane potentials. Ensure your voltage protocol includes hyperpolarizing steps to observe the maximal effect.

    • Extracellular Potassium Concentration: The block by VU590 is also dependent on the extracellular potassium ([K+]) concentration. High extracellular [K+] can reduce the inhibitory effect of VU590.[6] Verify that your external solution composition is appropriate and consistent across experiments.

    • Intracellular Application: VU590 acts as an intracellular pore blocker.[2] For whole-cell patch-clamp experiments, ensure sufficient time for the compound to diffuse from the pipette solution into the cell to reach its binding site.

    • Cell Health: The health of your cells is crucial. Unhealthy cells may have altered channel expression or function. Monitor cell morphology and resting membrane potential.

Issue 2: My experimental results with VU590 are inconsistent and show high variability.

  • Question: I'm getting inconsistent levels of Kir channel inhibition with VU590 across different experiments, even at the same concentration. What could be causing this variability?

    Answer: Variability in experimental outcomes with VU590 can arise from its dual activity on Kir1.1 and Kir7.1, as well as experimental conditions.

    • Off-Target Effects on Kir7.1: VU590 also inhibits Kir7.1, although with a lower potency (IC50 ~8 µM).[1][3] If your experimental system expresses both Kir1.1 and Kir7.1, the observed effect will be a combination of the inhibition of both channels. The relative expression levels of these channels can vary between cell preparations, leading to inconsistent results. Consider using a more selective Kir1.1 inhibitor if Kir7.1 co-expression is a concern.

    • Inconsistent Solution Preparation: Ensure accurate and consistent preparation of your VU590 dilutions for each experiment. Small errors in concentration can lead to significant differences in inhibition, especially when working around the IC50 value.

    • Fluctuations in Experimental Conditions: Maintain consistent experimental parameters such as temperature, pH, and ion concentrations in your buffers. Changes in these conditions can affect both channel activity and the potency of the inhibitor.

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including your vehicle controls. High concentrations of DMSO can have independent effects on ion channels.

Quantitative Data Summary

ParameterValueChannelReference
IC50 ~290 nMKir1.1 (ROMK)[1][3]
IC50 ~8 µMKir7.1[1][3]
Solubility Up to 100 mM in DMSON/A[4]
Storage -20°C or -80°CN/A[5]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing VU590 Inhibition of Kir1.1
  • Cell Preparation: Culture cells expressing Kir1.1 channels on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.

    • VU590 Stock Solution: Prepare a 50 mM stock solution of this compound in DMSO.

    • Final VU590 Solutions: On the day of the experiment, dilute the stock solution in the internal solution to achieve the desired final concentrations (e.g., 100 nM, 300 nM, 1 µM). Include a vehicle control with the same final DMSO concentration.

  • Recording Procedure:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a gigaohm seal and obtain a whole-cell configuration.

    • Allow for at least 5 minutes for the internal solution (containing VU590 or vehicle) to dialyze into the cell.

    • Apply a voltage-clamp protocol that includes hyperpolarizing steps (e.g., from a holding potential of -80 mV, step to potentials from -120 mV to +40 mV).

    • Record the resulting currents before and after the application of VU590.

  • Data Analysis:

    • Measure the current amplitude at a specific hyperpolarizing voltage step.

    • Calculate the percentage of inhibition by comparing the current in the presence of VU590 to the control current.

    • Generate a dose-response curve to determine the IC50 value.

Thallium Flux Assay Protocol for High-Throughput Screening of VU590 Activity
  • Cell Preparation: Plate cells expressing the target Kir channel in a 384-well plate.

  • Dye Loading:

    • Remove the cell culture medium.

    • Load the cells with a thallium-sensitive fluorescent dye (e.g., as part of the FLIPR Potassium Assay Kit) according to the manufacturer's instructions. Typically, this involves a 60-90 minute incubation at room temperature.

  • Compound Addition:

    • Prepare a dilution series of this compound in an appropriate assay buffer.

    • Add the VU590 dilutions to the wells and incubate for a predetermined time (e.g., 10-30 minutes).

  • Thallium Stimulation and Signal Detection:

    • Prepare a stimulus buffer containing thallium (Tl+).

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to add the Tl+ stimulus buffer to the wells and simultaneously measure the fluorescence signal over time.

  • Data Analysis:

    • The influx of Tl+ through open potassium channels will lead to an increase in fluorescence.

    • Calculate the rate of fluorescence increase (slope) for each well.

    • Normalize the data to control wells (no inhibitor) and generate a dose-response curve to determine the IC50 of VU590.

Visualizations

VU590_Mechanism_of_Action cluster_membrane Cell Membrane Kir_channel Kir1.1 / Kir7.1 Channel K_ion_in K+ Kir_channel->K_ion_in Intracellular VU590 VU590 dihydrochloride VU590->Kir_channel Inhibits K+ efflux Block Channel Block K_ion_out K+ K_ion_out->Kir_channel Extracellular Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Prepare Cells Expressing Kir Channels patch_clamp Whole-Cell Patch-Clamp prep_cells->patch_clamp thallium_flux Thallium Flux Assay prep_cells->thallium_flux prep_vu590 Prepare VU590 Stock and Dilutions prep_vu590->patch_clamp prep_vu590->thallium_flux analyze_currents Analyze Current Inhibition patch_clamp->analyze_currents analyze_fluorescence Analyze Fluorescence Rate thallium_flux->analyze_fluorescence dose_response Generate Dose-Response Curve and Calculate IC50 analyze_currents->dose_response analyze_fluorescence->dose_response

References

Impact of VU590 dihydrochloride on cell viability

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for researchers working with VU590 dihydrochloride (B599025).

This guide provides technical support for researchers investigating the impact of VU590 dihydrochloride on cell viability. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data presentation examples.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and moderately selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, with an IC50 of approximately 290 nM.[1] It also inhibits the inward-rectifying potassium channel Kir7.1 at higher concentrations (IC50 ≈ 8 µM).[1][2][3] The compound acts as an intracellular pore blocker, physically obstructing the channel to prevent the flow of potassium ions.[2][4]

Q2: Is VU590 selective? What other channels might it affect?

A2: VU590 is considered moderately selective for Kir1.1. While it potently inhibits Kir1.1, it also blocks Kir7.1.[2][5] However, studies have shown it does not have a significant effect on related Kir channels such as Kir2.1 or Kir4.1.[2] Researchers should consider the potential off-target effects on Kir7.1, depending on the expression profile of their specific cell model.

Q3: How might blocking potassium channels with VU590 affect cell viability?

A3: Potassium channels are crucial for maintaining cellular homeostasis, including setting the resting membrane potential, regulating cell volume, and participating in proliferation and apoptosis. By blocking Kir1.1 and Kir7.1, VU590 can disrupt these processes. The resulting ionic imbalance can lead to depolarization, changes in cell volume, and potentially trigger apoptotic pathways, which would manifest as a decrease in cell viability. The specific outcome is highly dependent on the cell type and its reliance on these particular channels.

Q4: Which cell viability assay is best for assessing the effects of VU590?

A4: The choice of assay depends on your specific research question.

  • MTT/MTS/WST-1 Assays: These are colorimetric assays that measure metabolic activity.[6][7] They are good for high-throughput screening and assessing overall cell health.

  • Trypan Blue Exclusion: This method directly counts viable versus non-viable cells based on membrane integrity. It is straightforward but can be lower-throughput.

  • Annexin V/PI Staining: This flow cytometry-based method can distinguish between live, early apoptotic, late apoptotic, and necrotic cells, providing more detailed information about the mechanism of cell death.

Data Presentation

When presenting quantitative data on cell viability, it is crucial to be clear and organized. The table below shows an example layout for presenting results from an MTT assay after treating cells with a hypothetical compound.

Compound ConcentrationMean Absorbance (570 nm)Std. Deviation% Cell Viability (Relative to Control)
Vehicle Control (0 µM)1.2540.089100%
0.1 µM1.2310.07698.2%
1 µM1.0550.06184.1%
10 µM0.6780.04554.1%
100 µM0.2130.02217.0%
Table 1: Example data from an MTT assay showing the dose-dependent effect of a compound on cell viability after a 48-hour incubation.

Signaling Pathway and Experimental Workflow Visualizations

VU590 Mechanism of Action

VU590_Mechanism cluster_membrane Cell Membrane channel Kir1.1 (ROMK) Channel Pore K_in K+ (in) channel:port->K_in K_out K+ (out) K_out->channel:port K+ Flux VU590 VU590 VU590->channel:port Blocks Pore

Caption: VU590 acts as a pore blocker for the Kir1.1 potassium channel.

Standard MTT Assay Workflow

MTT_Workflow arrow arrow A Seed cells in a 96-well plate (24h incubation) B Treat cells with various concentrations of VU590 A->B C Incubate for desired period (e.g., 24, 48, 72 hours) B->C D Add MTT Reagent to each well C->D E Incubate for 3-4 hours (Formation of Formazan (B1609692) crystals) D->E F Add Solubilization Solution (e.g., DMSO or SDS) E->F G Shake plate to dissolve crystals F->G H Read Absorbance (e.g., at 570 nm) G->H I Analyze Data: Calculate % Viability H->I

Caption: A typical experimental workflow for an MTT cell viability assay.

Troubleshooting Guide

Q: My cells detached from the plate after adding VU590. What should I do?

A: Cell detachment can indicate high levels of cytotoxicity or other stressors.

  • Check Concentration: You may be using a concentration of VU590 that is too high. Perform a dose-response curve starting from a much lower concentration (e.g., nanomolar range) to find a suitable range for your experiments.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is low and consistent across all wells, including the vehicle control (typically <0.5%).

  • Incubation Time: Reduce the incubation time. Cell death may be occurring rapidly. A time-course experiment can help identify the optimal endpoint.

  • Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment.[8]

Q: My viability results are inconsistent between experiments. What are the common causes?

A: Reproducibility issues often stem from minor variations in protocol.[9]

  • Cell Seeding Density: Ensure you are seeding the exact same number of cells for each experiment. Use a cell counter for accuracy. Inconsistent starting cell numbers are a major source of variability.[8]

  • Reagent Preparation: Prepare fresh reagents, especially the MTT solution, which is light-sensitive.[7]

  • Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels, as these can affect cell growth and viability.[10]

  • Pipetting Technique: Be precise and consistent with your pipetting, especially when adding the compound and assay reagents.

Q: I am observing high background absorbance in my MTT assay control wells. Why?

A: High background can obscure your results.

  • Contamination: Check your cell culture for microbial contamination (bacteria, yeast), as microbes can also reduce MTT and produce a false-positive signal.

  • Media Components: Phenol (B47542) red and serum in the culture medium can interfere with absorbance readings. For the final step of the assay, consider using serum-free, phenol red-free medium.

  • Incomplete Solubilization: Ensure the formazan crystals are fully dissolved before reading the plate. You can extend the shaking time or gently pipette up and down to mix.

Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Decrease in Cell Viability Q1 Are control cells (vehicle only) also showing low viability? Start->Q1 A1_Yes Issue with general cell health or assay conditions. Q1->A1_Yes Yes A1_No Issue is likely compound-specific. Q1->A1_No No Success Problem Resolved A1_Yes->Success Q2 Did you run a dose-response curve? A1_No->Q2 A2_No Perform dose-response to find non-toxic range. Q2->A2_No No Q3 Is the solvent concentration too high? Q2->Q3 Yes A2_No->Success A3_Yes Lower solvent concentration (e.g., <0.5% DMSO). Q3->A3_Yes Yes Q3->Success No A3_Yes->Success

Caption: A decision tree for troubleshooting unexpected cell viability results.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is adapted for adherent cells grown in a 96-well plate.[7]

Materials:

  • This compound stock solution

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Microplate spectrophotometer

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Include wells for "medium only" background controls.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of VU590. Include a "vehicle control" group that contains the same concentration of solvent (e.g., DMSO) as the highest concentration VU590 well.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • After the MTT incubation, carefully remove the medium from each well. Be careful not to disturb the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure all crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" background wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Mean Absorbance of Treated Group / Mean Absorbance of Vehicle Control Group) * 100

References

Interpreting ambiguous data from VU590 dihydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous data from studies involving VU590 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the primary target and potency of VU590 dihydrochloride?

This compound is a potent inhibitor of the inward-rectifier potassium channel Kir1.1 (also known as ROMK). It blocks the channel pore in a voltage- and potassium-dependent manner. The reported IC50 value for Kir1.1 is approximately 290 nM.[1][2][3][4]

Q2: I am seeing effects in my experiment that are not consistent with Kir1.1 inhibition alone. What could be the cause?

A significant point of ambiguity in this compound studies arises from its off-target activity. VU590 also inhibits the Kir7.1 channel with an IC50 of approximately 8 µM.[1][2][3][4] If your experimental system expresses Kir7.1, the observed effects could be a composite of inhibiting both Kir1.1 and Kir7.1.

Q3: Can I use this compound for in vivo studies of renal function?

It is not recommended to use this compound as a probe for Kir1.1 (ROMK) function in the kidney in vivo.[1][2][3][4] This is because Kir1.1 and Kir7.1 are co-expressed in the nephron. The off-target inhibition of Kir7.1 by VU590 can confound the interpretation of results related to renal physiology.

Q4: Is there a more selective inhibitor for Kir1.1 that I can use as a control?

Yes, a structurally related inhibitor, VU591, has been developed and is a more selective inhibitor of Kir1.1 with similar potency. It shows significantly less activity at Kir7.1 and can be used to dissect the specific contributions of Kir1.1 inhibition in your experimental model.

Q5: What is the mechanism of action for this compound?

VU590 acts as an intracellular pore blocker for Kir1.1.[5] Its binding is dependent on voltage and the concentration of extracellular potassium. Studies have shown that the asparagine residue at position 171 (N171) in Kir1.1 is a critical determinant for high-affinity block by VU590. The binding mechanism to Kir7.1 appears to be different.

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values in In Vitro Assays
Possible Cause Troubleshooting Step
Off-target effects Be aware of the Kir7.1 expression in your cell model. If Kir7.1 is present, the dose-response curve may reflect inhibition of both channels. Consider using a cell line with minimal or no Kir7.1 expression, or use a selective Kir1.1 inhibitor like VU591 as a control.
Solubility Issues This compound is typically dissolved in DMSO to make a stock solution. Ensure the final concentration of DMSO in your assay is low (<0.1%) and consistent across all conditions, including vehicle controls. Poor solubility in aqueous buffers can lead to precipitation and inaccurate concentrations.
Stability in Assay Buffer The stability of VU590 in aqueous solutions over long incubation periods is not extensively documented. Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the time the compound spends in aqueous buffer before being applied to the cells.
Patch Clamp Variables In electrophysiology experiments, variations in seal resistance, access resistance, and cell health can significantly impact the measured IC50. Monitor these parameters closely and establish strict quality control criteria for accepting or rejecting recordings.
Issue 2: Difficulty Interpreting Cellular or Tissue-Level Effects
Possible Cause Troubleshooting Step
Confounding Kir7.1 Activity If the observed phenotype cannot be fully explained by Kir1.1 inhibition, consider the known physiological roles of Kir7.1 in your system (e.g., uterine muscle contraction, neuronal firing). Use VU591 to confirm if the effect is specific to Kir1.1.
Vehicle Effects High concentrations of DMSO can have biological effects. Run a vehicle control with the same final DMSO concentration as your highest VU590 concentration to rule out solvent-induced artifacts.
Experimental Model Complexity In complex tissues, the net effect of VU590 will depend on the relative expression and functional importance of Kir1.1 and Kir7.1 in different cell types. Consider using techniques like single-cell recording or immunohistochemistry to localize channel expression.

Quantitative Data Summary

Parameter VU590 Dihydrochoride Notes
Primary Target Kir1.1 (ROMK)Inward-rectifier potassium channel
IC50 for Kir1.1 ~290 nMPotent inhibitor
Off-Target Kir7.1Inward-rectifier potassium channel
IC50 for Kir7.1 ~8 µMModerately potent inhibitor
Mechanism of Action Intracellular pore blockVoltage- and K+-dependent
Key Residue (Kir1.1) Asparagine 171 (N171)Essential for high-affinity binding
Selectivity Moderately selective for Kir1.1 over Kir7.1Not suitable for in vivo renal studies

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent: Prepare a stock solution of this compound in 100% DMSO. A concentration of 10 mM is commonly used.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months. Protect from light.

Whole-Cell Patch Clamp Electrophysiology Protocol (HEK293 Cells)

This protocol is a synthesis of commonly used methods for studying Kir channels in HEK293 cells.

  • Cell Culture: Use HEK293 cells stably or transiently expressing the Kir channel of interest. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • Bath Solution (Extracellular): A standard bath solution contains (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Recording:

    • Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply voltage steps or ramps to elicit Kir channel currents. A common protocol is to step from -120 mV to +60 mV in 20 mV increments.

  • Drug Application:

    • Prepare working dilutions of this compound in the extracellular bath solution from the DMSO stock immediately before use.

    • Ensure the final DMSO concentration is ≤ 0.1% and is present in the vehicle control.

    • Apply the solution to the cell using a perfusion system.

Visualizations

Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Physiological Effects VU590 VU590 Inhibition_High Inhibition (IC50 ~290 nM) VU590->Inhibition_High High Affinity Inhibition_Low Inhibition (IC50 ~8 µM) VU590->Inhibition_Low Lower Affinity Kir1.1 (ROMK) Kir1.1 (ROMK) Renal_Function Renal K+ Secretion & Na+ Reabsorption Kir1.1 (ROMK)->Renal_Function Kir7.1 Kir7.1 Kir7.1->Renal_Function Confounding Effect Other_Functions Uterine Contraction, Neuronal Excitability Kir7.1->Other_Functions Inhibition_High->Kir1.1 (ROMK) Inhibition_Low->Kir7.1

Caption: Signaling pathway of this compound, highlighting its dual inhibitory action.

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM VU590 in DMSO Stock Start->Prepare_Stock Prepare_Cells Culture HEK293 cells expressing Kir channel Start->Prepare_Cells Prepare_Solutions Prepare Pipette & Bath Solutions Start->Prepare_Solutions Dilute_Drug Dilute VU590 to working concentration in bath solution Prepare_Stock->Dilute_Drug Patch_Clamp Perform Whole-Cell Patch Clamp Recording Prepare_Cells->Patch_Clamp Prepare_Solutions->Dilute_Drug Apply_Drug Apply VU590 Solution Dilute_Drug->Apply_Drug Apply_Vehicle Apply Vehicle Control (≤ 0.1% DMSO) Patch_Clamp->Apply_Vehicle Apply_Vehicle->Apply_Drug Analyze Analyze Current Inhibition & Calculate IC50 Apply_Drug->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro characterization of VU590 using patch clamp.

Caption: Logical troubleshooting workflow for experiments with this compound.

References

Validation & Comparative

Navigating the Maze of Kir1.1 Inhibition: A Comparative Guide to Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective ion channel modulators is paramount. This guide provides an objective comparison of the selectivity of VU590, a known Kir1.1 (ROMK) inhibitor, with other key inhibitors. By presenting supporting experimental data and detailed methodologies, we aim to empower informed decisions in research and development.

The renal outer medullary potassium (Kir1.1) channel is a well-established target for a novel class of diuretics. However, the development of therapeutic agents has been hampered by the challenge of achieving high selectivity. Off-target effects can lead to undesirable side effects and confound experimental results. This guide focuses on the selectivity profiles of prominent Kir1.1 inhibitors, with a particular emphasis on VU590 and its more selective successor, VU591.

Comparative Selectivity of Kir1.1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for various inhibitors against Kir1.1 and other Kir channels. Lower values indicate higher potency. The data is compiled from studies utilizing thallium flux assays and whole-cell patch-clamp electrophysiology.

InhibitorTargetIC50 / Ki (µM)Off-TargetIC50 / Ki (µM)Selectivity (Fold) vs. Kir7.1Assay Type
VU590 Kir1.10.2 - 0.3[1][2][3]Kir7.1~8[1][3][4]~32Thallium Flux / Patch Clamp
Kir2.1No effect at 10 µM[2][4]-Patch Clamp
Kir4.1No effect at 10 µM[2][4]-Patch Clamp
VU591 Kir1.10.24[4][5]Kir7.1No effect at 10 µM[4]>41Thallium Flux / Patch Clamp
Kir2.1No significant inhibition[5]-Patch Clamp
Kir4.1No significant inhibition[5]-Patch Clamp
Kir6.2/SUR1Weak inhibition[5]-Patch Clamp
BNBI Kir1.1~8[4][6]Kir7.1No effect up to 100 µM[4][6]>12.5Thallium Flux / Patch Clamp
Tertiapin-Q Kir1.10.0013 (Ki)[7][8]Kir3.1/3.40.0133 (Ki)[7][8]10.2-
Kir2.1Low affinity[7]--

Key Observations:

  • VU590 , while a potent Kir1.1 inhibitor, exhibits significant off-target activity against Kir7.1.[1][4] This lack of selectivity was a primary motivation for the development of improved compounds.

  • VU591 represents a significant advancement in selectivity. It retains the high potency of VU590 for Kir1.1 while demonstrating negligible activity against Kir7.1 and other tested Kir channels.[4][5]

  • BNBI is a less potent Kir1.1 inhibitor but displays high selectivity over Kir7.1.[4][6] It served as a scaffold for the development of more potent and selective analogs like VU591.[4]

  • Tertiapin-Q , a peptide toxin, is a highly potent Kir1.1 blocker but also potently inhibits Kir3.1/3.4 channels.[7][8]

Experimental Methodologies

The determination of inhibitor selectivity relies on robust and reproducible experimental protocols. The data presented in this guide were primarily generated using two key techniques: thallium flux assays for high-throughput screening and whole-cell patch-clamp electrophysiology for detailed characterization.

Thallium Flux Assay

This high-throughput screening method provides an indirect measure of ion channel activity.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate Kir1.1-expressing cells in 384-well plates load_dye Load cells with a thallium-sensitive fluorescent dye plate_cells->load_dye wash_cells Wash to remove extracellular dye load_dye->wash_cells add_compounds Add test compounds or controls (e.g., VU590) wash_cells->add_compounds add_thallium Add thallium-containing stimulus buffer add_compounds->add_thallium measure_fluorescence Measure fluorescence increase over time add_thallium->measure_fluorescence calculate_inhibition Calculate percent inhibition based on fluorescence signal measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 values from dose-response curves calculate_inhibition->determine_ic50

Fig. 1: Workflow of a thallium flux assay for Kir1.1 inhibitors.

Protocol:

  • Cell Plating: Cells stably or transiently expressing the Kir1.1 channel (or other Kir channels for selectivity testing) are seeded into 384-well microplates.

  • Dye Loading: The cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Compound Addition: Test compounds at various concentrations are added to the wells.

  • Thallium Stimulation: A thallium-containing buffer is added to the wells. Thallium ions (Tl+) are permeable through K+ channels and cause an increase in the fluorescence of the intracellular dye upon entry.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a plate reader. A decrease in the rate of fluorescence increase in the presence of a compound indicates inhibition of the channel.

  • Data Analysis: The percent inhibition is calculated relative to control wells, and IC50 values are determined from concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measurement of ion channel currents and is considered the gold standard for characterizing inhibitor potency and mechanism of action.

G cluster_setup Recording Setup cluster_recording Data Acquisition cluster_analysis Analysis prepare_pipette Prepare glass micropipette with intracellular solution approach_cell Approach a single cell expressing the target channel prepare_pipette->approach_cell form_seal Form a high-resistance 'gigaohm' seal approach_cell->form_seal rupture_membrane Rupture the cell membrane to achieve whole-cell configuration form_seal->rupture_membrane apply_voltage Apply voltage protocols (e.g., voltage ramps or steps) rupture_membrane->apply_voltage record_current Record baseline ion channel currents apply_voltage->record_current perfuse_inhibitor Perfuse the cell with the inhibitor solution record_current->perfuse_inhibitor record_inhibited_current Record currents in the presence of the inhibitor perfuse_inhibitor->record_inhibited_current measure_inhibition Measure the reduction in current amplitude record_inhibited_current->measure_inhibition generate_curve Generate dose-response curve and calculate IC50 measure_inhibition->generate_curve

Fig. 2: Experimental workflow for whole-cell patch-clamp electrophysiology.

Protocol:

  • Cell Preparation: Cells expressing the Kir channel of interest are grown on coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell.

  • Voltage Clamp and Recording: The cell's membrane potential is clamped at a holding potential (e.g., -80 mV). Voltage steps or ramps are applied to elicit ion channel currents, which are recorded.

  • Inhibitor Application: The inhibitor is applied to the cell via the extracellular solution.

  • Data Analysis: The reduction in current amplitude in the presence of the inhibitor is measured to determine the percent inhibition. IC50 values are calculated from concentration-response curves.

Conclusion

The development of selective Kir1.1 inhibitors is a critical step towards realizing their therapeutic potential. While VU590 was a foundational tool, its off-target effects on Kir7.1 highlighted the need for greater selectivity. VU591 has emerged as a superior pharmacological tool for studying the physiological roles of Kir1.1 due to its high potency and significantly improved selectivity profile. The use of both high-throughput thallium flux assays and detailed electrophysiological characterization is essential in the discovery and validation of such selective chemical probes. This guide underscores the importance of a multi-faceted approach to inhibitor characterization to ensure the generation of reliable and translatable data.

References

Validating the Effects of VU590 Dihydrochloride: A Comparison with Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of VU590 dihydrochloride (B599025) with the physiological consequences of genetically knocking out its primary target, the renal outer medullary potassium channel (ROMK), also known as Kir1.1. Understanding this comparison is crucial for validating the on-target effects of VU590 and interpreting experimental results.

VU590 dihydrochloride is a potent inhibitor of the ROMK (Kir1.1) channel, an inwardly rectifying potassium channel crucial for salt reabsorption in the thick ascending limb of the loop of Henle and for potassium secretion in the collecting duct.[1] Loss-of-function mutations in the gene encoding ROMK (KCNJ1) lead to Type II Bartter syndrome, a salt-wasting disorder.[2][3][4] Therefore, genetic knockout of ROMK in animal models provides a critical benchmark for assessing the specificity and efficacy of pharmacological inhibitors like VU590.

Phenotypic Comparison: Pharmacological Inhibition vs. Genetic Knockout

The primary on-target effect of a specific ROMK inhibitor is expected to mimic the phenotype observed in ROMK knockout animals. This includes increased urine output (diuresis) and increased sodium excretion (natriuresis).

ParameterEffect of this compound (in Wild-Type Animals)Phenotype of ROMK (Kir1.1) Knockout MiceInterpretation
Urine Volume Increased (Diuresis)Significantly increased urine output (Polyuria)[5]Consistent with on-target ROMK inhibition in the kidney.
Sodium Excretion (Natriuresis) IncreasedSignificantly increased fractional excretion of sodium (FENa)[5]Consistent with on-target ROMK inhibition leading to reduced salt reabsorption.
Potassium Excretion (Kaliuresis) Variable, often with no significant increaseIncreased fractional excretion of potassium (FEK)[5]The effect of VU590 on potassium excretion can be complex due to its action at different nephron segments. The knockout phenotype represents the net effect of complete channel ablation.
Blood Pressure Expected to decreaseReduced blood pressure[2][4]A predicted therapeutic outcome of ROMK inhibition.
Off-Target Effects Inhibition of Kir7.1 (IC50 ~8 µM)Specific to ROMK gene deletionThe off-target activity of VU590 on Kir7.1 is a key differentiator from the clean genetic knockout and necessitates careful interpretation of results, especially in tissues where Kir7.1 is expressed.

Experimental Validation with Genetic Knockouts

The definitive method for validating the on-target effects of a pharmacological inhibitor is to administer the compound to a genetic knockout model of its target. In an ideal experiment, the physiological effects of VU590 observed in wild-type animals would be absent in ROMK knockout animals.

The expected outcome for a renal-focused study would be:

  • Wild-Type Mice: Administration of VU590 leads to a significant increase in urine volume and sodium excretion.

  • ROMK Knockout Mice: Administration of VU590 results in no significant change in urine volume or sodium excretion compared to vehicle-treated knockout mice.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of ROMK in renal salt transport and the experimental workflow for validating a ROMK inhibitor.

G cluster_0 Thick Ascending Limb Epithelial Cell NKCC2 NKCC2 cell_interior NKCC2->cell_interior Reabsorption ROMK ROMK (Kir1.1) Lumen Tubular Lumen ROMK->Lumen Recycling NaK_ATPase Na+/K+ ATPase Blood Blood NaK_ATPase->Blood Lumen->NKCC2 Na+, K+, 2Cl- Blood->NaK_ATPase K+ cell_interior->ROMK K+ cell_interior->NaK_ATPase Na+ VU590 VU590 VU590->ROMK Inhibition G start Start wt_mice Wild-Type Mice start->wt_mice ko_mice ROMK Knockout Mice start->ko_mice treatment Administer VU590 or Vehicle wt_mice->treatment ko_mice->treatment urine_collection Urine Collection (Metabolic Cages) treatment->urine_collection analysis Measure Urine Volume, Na+, and K+ urine_collection->analysis comparison Compare Effects in WT vs. KO Mice analysis->comparison on_target Conclusion: On-Target Effect comparison->on_target Effect abolished in KO off_target Conclusion: Off-Target Effect comparison->off_target Effect persists in KO

References

Navigating the Selectivity of Kir1.1 Inhibition: A Comparative Guide to VU590 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective chemical probes is paramount to unraveling complex biological pathways and developing targeted therapeutics. VU590 dihydrochloride (B599025) has emerged as a potent inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, a key player in renal salt and water balance. However, its utility is tempered by cross-reactivity with other ion channels. This guide provides a comprehensive comparison of VU590 dihydrochloride with its more selective alternative, VU591, supported by experimental data and detailed protocols to aid in the selection of the appropriate tool compound for your research needs.

Performance Comparison: VU590 vs. VU591

This compound is a potent inhibitor of ROMK (Kir1.1) with a reported IC50 of approximately 290 nM.[1] While effective at this primary target, studies have revealed a significant off-target activity against the inwardly rectifying potassium channel Kir7.1, with an IC50 of around 8 µM.[1] This cross-reactivity is a critical consideration, as Kir7.1 is co-expressed with ROMK in the nephron, potentially confounding experimental results related to selective ROMK inhibition in renal physiology studies.[2] Further screening has shown that VU590 has no significant effect on other related channels such as Kir2.1 and Kir4.1.[3]

In response to the need for a more selective ROMK inhibitor, VU591 was developed. This analog demonstrates comparable potency to VU590 against ROMK (IC50 of approximately 0.24 µM) but exhibits a vastly improved selectivity profile.[4] Notably, VU591 shows no significant inhibition of Kir7.1, Kir2.1, Kir2.3, or Kir4.1.[2] Broader screening of VU591 against a panel of receptors and transporters revealed that at a concentration of 10 µM, only the GABA-A receptor, dopamine (B1211576) D4 receptor, dopamine transporter, and norepinephrine (B1679862) transporter showed greater than 50% radioligand displacement.[2] Subsequent functional assays confirmed that only the GABA-A receptor had an IC50 below 10 µM (6.2 µM), indicating a 25-fold selectivity window for ROMK over this off-target.[2]

The following table summarizes the quantitative data for easy comparison:

TargetThis compound (IC50)VU591 (IC50)
Kir1.1 (ROMK) ~290 nM[1]~240 nM[4]
Kir7.1 ~8 µM[1]No significant inhibition
Kir2.1 No significant inhibition[3]No significant inhibition[2]
Kir2.3 Not reportedNo significant inhibition[2]
Kir4.1 No significant inhibition[3]No significant inhibition[2]
GABA-A Receptor Not reported~6.2 µM[2]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both VU590 and VU591 is the blockade of the Kir1.1 (ROMK) channel pore, thereby inhibiting potassium ion flux. This channel plays a crucial role in potassium recycling in the thick ascending limb and potassium secretion in the collecting duct of the kidney. Its activity is regulated by various intracellular signaling molecules.

Kir1.1 (ROMK) Signaling Pathway cluster_membrane Plasma Membrane cluster_inhibitors Inhibitors Kir1_1 Kir1.1 (ROMK) Channel K_ion K+ Ion Flux Kir1_1->K_ion Allows VU590 VU590 VU590->Kir1_1 Blocks VU591 VU591 VU591->Kir1_1 Blocks Intracellular_Signaling Intracellular Signaling (e.g., ATP, pH, PKA, SGK1) Intracellular_Signaling->Kir1_1 Regulation

Diagram 1: Kir1.1 (ROMK) channel regulation and inhibition.

The cross-reactivity of these compounds is typically assessed using a thallium flux assay, a high-throughput screening method that measures the influx of thallium ions (a surrogate for potassium ions) through the channel.

Thallium Flux Assay Workflow start Start: Plate cells expressing Kir channel load_dye Load cells with Thallium-sensitive fluorescent dye start->load_dye wash Wash to remove extracellular dye load_dye->wash add_compound Add test compound (e.g., VU590) wash->add_compound incubate Incubate add_compound->incubate add_thallium Add Thallium-containing stimulus buffer incubate->add_thallium measure_fluorescence Measure fluorescence intensity over time add_thallium->measure_fluorescence analyze Analyze data to determine IC50 measure_fluorescence->analyze end_exp End analyze->end_exp

Diagram 2: Experimental workflow for assessing Kir channel inhibition.

Experimental Protocols

Thallium Flux Assay for Kir Channel Inhibition

This protocol outlines the general steps for assessing the inhibitory activity of compounds like this compound against Kir channels expressed in a recombinant cell line (e.g., HEK293).

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the Kir channel of interest (e.g., Kir1.1, Kir7.1) in appropriate growth medium.

  • Plate the cells into 384-well, black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM or FluxOR™).

  • Remove the culture medium from the cell plates and add the dye-loading buffer to each well.

  • Incubate the plates at room temperature for approximately 1 hour in the dark to allow for dye uptake.

3. Compound Addition:

  • Prepare serial dilutions of the test compound (this compound or VU591) in an appropriate assay buffer.

  • After the dye-loading incubation, wash the cells with assay buffer to remove any extracellular dye.

  • Add the diluted compounds to the respective wells of the cell plate. Include vehicle-only wells as a negative control and a known inhibitor as a positive control.

  • Incubate the plate with the compounds for a predetermined time (e.g., 20 minutes) at room temperature.

4. Thallium Flux Measurement:

  • Prepare a stimulus buffer containing thallium sulfate.

  • Use a fluorescent plate reader equipped with an automated liquid handling system to add the thallium stimulus buffer to each well.

  • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period. The influx of thallium into the cells through open channels will cause an increase in fluorescence.

5. Data Analysis:

  • The rate of fluorescence increase corresponds to the rate of thallium influx and thus channel activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The choice between this compound and VU591 as a chemical probe for Kir1.1 (ROMK) depends critically on the experimental context. While VU590 is a potent inhibitor, its cross-reactivity with Kir7.1 necessitates caution in interpreting data, particularly in systems where both channels are expressed. For studies requiring high selectivity and a clearer attribution of effects to ROMK inhibition, VU591 is the superior tool compound. The provided experimental protocol for the thallium flux assay offers a robust method for independently verifying the activity and selectivity of these and other Kir channel modulators in your specific experimental setup. Careful consideration of these comparative data and methodologies will empower researchers to make informed decisions and generate more reliable and interpretable results.

References

VU590 Dihydrochloride: A Validated Negative Control for Kir4.1 Channel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, renal physiology, and related fields, the inwardly rectifying potassium channel Kir4.1 is a target of significant interest. To rigorously investigate its function, specific pharmacological tools are essential. This guide provides a comparative analysis of VU590 dihydrochloride (B599025) as a negative control in Kir4.1 studies, supported by experimental data and detailed protocols.

VU590 dihydrochloride has been established as a potent inhibitor of the Kir1.1 (ROMK) and Kir7.1 channels. Crucially, for researchers focusing on Kir4.1, this compound exhibits no discernible activity on this channel, rendering it an ideal negative control to ensure the specificity of experimental findings.[1][2] This guide will compare the activity of this compound with a known Kir4.1 inhibitor and another selective Kir channel blocker, providing a clear rationale for its use as a negative control.

Comparative Analysis of Kir Channel Modulators

The following table summarizes the inhibitory activity (IC50) of this compound, the selective Kir4.1 inhibitor VU0134992, and the selective Kir2.1 inhibitor ML133 against a panel of inwardly rectifying potassium channels. This data clearly illustrates the selectivity profile of each compound and highlights the inertness of this compound towards Kir4.1.

CompoundKir1.1 (ROMK) IC50Kir2.1 IC50Kir4.1 IC50Kir7.1 IC50Primary Target(s)Reference(s)
This compound ~0.2 µMNo apparent effectNo apparent effect ~8 µMKir1.1, Kir7.1[1][2]
VU0134992 >30 µM>30 µM0.97 µM Weakly activeKir4.1[3][4][5][6]
ML133 >300 µM1.8 µM76 µM33 µMKir2.1[1][7]

Data Interpretation: The high IC50 value (or lack of measurable inhibition) of this compound against Kir4.1, in stark contrast to its potent inhibition of Kir1.1, underscores its utility as a negative control. When studying Kir4.1, the application of this compound at concentrations effective against Kir1.1 should not elicit any response from Kir4.1 channels, thereby confirming that any observed effects from other compounds are not due to off-target interactions with Kir1.1. VU0134992 serves as a potent positive control, expected to inhibit Kir4.1 currents. ML133, while a potent Kir2.1 inhibitor, shows significantly weaker activity against Kir4.1, making it another useful tool for dissecting the contributions of different Kir channels.

Experimental Methodologies

To validate the use of this compound as a negative control, standard electrophysiological techniques are employed. The following is a detailed protocol for whole-cell patch-clamp recording of Kir4.1 channels expressed in a heterologous system like Human Embryonic Kidney (HEK293) cells.

Whole-Cell Patch-Clamp Electrophysiology Protocol for Kir4.1 in HEK293 Cells

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfect cells with a plasmid encoding human Kir4.1 (KCNJ10) using a suitable transfection reagent. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

  • Recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recording Solutions:

  • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with KOH.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 Glucose, adjusted to pH 7.4 with NaOH.

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Establish a gigaohm seal between the patch pipette and the membrane of a transfected cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents. Kir4.1 channels exhibit strong inward rectification, meaning larger currents will be observed at potentials negative to the potassium reversal potential.

  • After obtaining a stable baseline recording, perfuse the bath with the external solution containing the test compound (e.g., this compound, VU0134992).

  • Record currents in the presence of the compound to assess its effect on Kir4.1 channel activity.

Visualizing Kir4.1 Function and Experimental Design

To better understand the context of Kir4.1 research and the experimental logic, the following diagrams are provided.

Kir41_Signaling_Pathway cluster_neuron Neuron cluster_astrocyte Astrocyte ActionPotential Action Potential K_efflux K+ Efflux ActionPotential->K_efflux Glutamate_Release Glutamate (B1630785) Release ActionPotential->Glutamate_Release Extracellular_K ↑ Extracellular K+ K_efflux->Extracellular_K Extracellular_Glu ↑ Extracellular Glutamate Glutamate_Release->Extracellular_Glu Kir41 Kir4.1 K_uptake K+ Uptake (Spatial Buffering) Kir41->K_uptake Glutamate_Uptake Glutamate Uptake Kir41->Glutamate_Uptake Facilitates AQP4 AQP4 EAAT Glutamate Transporter (EAAT) EAAT->Glutamate_Uptake BDNF_Expression BDNF Expression K_uptake->BDNF_Expression Modulates Extracellular_K->Kir41 Activates Inward Current Extracellular_Glu->EAAT

Caption: Astrocyte Kir4.1 Signaling Pathway.

The diagram above illustrates the central role of astrocytic Kir4.1 in maintaining ion homeostasis in the central nervous system.[8] Neuronal activity leads to an increase in extracellular potassium and glutamate. Kir4.1, along with aquaporin-4 (AQP4), facilitates the uptake of excess potassium, a process known as spatial buffering.[9][10][11][12] This process is crucial for preventing neuronal hyperexcitability. Kir4.1 activity also influences glutamate uptake by excitatory amino acid transporters (EAATs) and can modulate the expression of brain-derived neurotrophic factor (BDNF).[13][14]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfect with Kir4.1 Plasmid Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Baseline Record Baseline Kir4.1 Current Patch_Clamp->Baseline Compound_App Apply Test Compound Baseline->Compound_App Record_Effect Record Current with Compound Compound_App->Record_Effect Washout Washout Record_Effect->Washout Data_Analysis Analyze Current Amplitude & Kinetics Washout->Data_Analysis Compare Compare Baseline vs. Compound Effect Data_Analysis->Compare Conclusion Draw Conclusion on Compound Activity Compare->Conclusion

Caption: Kir4.1 Electrophysiology Workflow.

This workflow diagram outlines the key steps in assessing the pharmacological effects of compounds on Kir4.1 channels using patch-clamp electrophysiology. Following cell preparation and transfection, a baseline recording of Kir4.1 activity is established. The test compound is then applied, and any changes in the current are recorded and subsequently analyzed to determine the compound's effect. A washout step helps to determine the reversibility of the compound's action.

References

A Comparative Analysis of VU590 and Other ROMK Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the renal outer medullary potassium (ROMK) channel represents a promising target for a new class of diuretics. This guide provides an objective comparison of VU590, an early ROMK antagonist, with its successors and other alternatives, supported by experimental data and detailed methodologies.

The quest for selective and potent ROMK inhibitors has led to the development of several key compounds. This analysis focuses on a comparative overview of VU590, its more selective analog VU591, and a potent inhibitor from Merck, Compound A (also identified as MK-8153), providing a clear picture of their performance based on available data.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the quantitative data for key ROMK antagonists, offering a clear comparison of their potency and selectivity.

CompoundTargetIC50SelectivityReference
VU590 ROMK (Kir1.1)~0.2 - 0.29 µMModerately selective; inhibits Kir7.1 (IC50 ~8 µM)[1][2][3][4]
Kir2.1No significant effect[2]
Kir4.1No significant effect[2]
VU591 ROMK (Kir1.1)~0.24 - 0.3 µMHighly selective over Kir7.1 and >65 other ion channels, transporters, and receptors.[3][5][6]
Kir7.1No significant effect at 10 µM[1][6]
Kir2.1No significant effect[1]
Kir2.3No significant effect[1]
Kir4.1No significant effect[1]
Kir6.2/SUR1Weak inhibition (17% at 10 µM)>150-fold selectivity for ROMK[1]
Compound A (MK-8153) ROMK (Kir1.1)~5 - 50 nMHighly selective[3][7]
hERG>5 - 34 µMHigh selectivity over hERG[7][8]

Signaling Pathways and Experimental Workflows

To visualize the context of ROMK inhibition and the process of antagonist discovery, the following diagrams are provided.

Caption: ROMK's role in ion transport in the kidney.

Experimental_Workflow cluster_screening High-Throughput Screening (HTS) cluster_characterization Hit Characterization & Lead Optimization cluster_invivo In Vivo & Preclinical HTS Compound Library Screening (e.g., Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (Electrophysiology) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Panel of Kir channels & other ion channels) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) & Medicinal Chemistry Selectivity->SAR SAR->Dose_Response Optimized Compounds InVivo In Vivo Efficacy Studies (e.g., Diuresis in animal models) SAR->InVivo

Caption: Workflow for ROMK antagonist discovery.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Thallium Flux Assay for High-Throughput Screening

This assay is a common method for primary screening of large compound libraries to identify potential ROMK inhibitors.[9][10][11]

Objective: To identify compounds that inhibit the flow of thallium (Tl+), a surrogate for K+, through the ROMK channel.

Materials:

  • HEK293 cells stably expressing human ROMK (Kir1.1).

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Thallium-containing stimulus buffer.

  • 384-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed HEK293-ROMK cells into 384-well plates and incubate overnight to allow for cell adherence.

  • Dye Loading: Remove the culture medium and add the thallium-sensitive fluorescent dye diluted in assay buffer to each well. Incubate at room temperature to allow for dye uptake by the cells.

  • Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add the test compounds at various concentrations to the wells. Include positive controls (known ROMK inhibitors) and negative controls (vehicle, e.g., DMSO).

  • Thallium Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject the thallium-containing stimulus buffer into the wells.

  • Data Analysis: The influx of Tl+ through open ROMK channels leads to an increase in fluorescence. The rate of fluorescence increase is proportional to ROMK channel activity. The inhibitory effect of the compounds is calculated by comparing the rate of fluorescence increase in the presence of the compound to the control wells. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique is used for detailed characterization of the inhibitory effects of compounds on ROMK channels.[1][12][13][14][15]

Objective: To directly measure the ionic currents flowing through ROMK channels in the presence and absence of inhibitors and to determine the mechanism of inhibition.

Materials:

  • HEK293 cells expressing ROMK.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).

  • Test compounds dissolved in the extracellular solution.

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate cells on coverslips for recording. Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Giga-seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply voltage steps or ramps to elicit ROMK currents.

  • Compound Application: Perfuse the recording chamber with the extracellular solution containing the test compound at a known concentration.

  • Data Analysis: Record the inhibition of the ROMK current by the compound. Wash out the compound to check for reversibility. Determine the IC50 by testing a range of concentrations. The voltage-dependence of the block can also be investigated by applying different voltage protocols.

Conclusion

The development of ROMK antagonists has progressed from the initial discovery of VU590 to more selective and potent compounds like VU591 and Merck's Compound A. While VU590 was a crucial first step, its off-target effects on Kir7.1 limited its utility as a specific probe for ROMK function. VU591 addressed this limitation by offering high selectivity, making it a more suitable tool for in vitro and potentially in vivo studies. Compound A represents a further advancement, demonstrating high potency and in vivo efficacy as a diuretic. This comparative analysis provides researchers with the necessary data and methodologies to make informed decisions when selecting a ROMK antagonist for their specific research needs.

References

A Comparative Guide to Kir Channel Blockers: VU590 Dihydrochloride vs. Tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent inwardly rectifying potassium (Kir) channel blockers: the small molecule VU590 dihydrochloride (B599025) and the peptide toxin Tertiapin-Q. The information presented is intended to assist researchers in selecting the appropriate tool for their specific experimental needs in the study of Kir channel physiology and pharmacology.

At a Glance: Key Differences

FeatureVU590 DihydrochlorideTertiapin-Q
Molecular Type Small moleculePeptide (Bee venom toxin derivative)
Primary Targets Kir1.1 (ROMK), Kir7.1Kir1.1 (ROMK), Kir3.1/3.4 (GIRK)
Mechanism of Action Intracellular pore blockerExtracellular pore blocker
Selectivity Moderately selectiveHighly potent and selective for specific Kir subfamilies
Binding Site Within the cytoplasmic domain of the poreExternal vestibule of the pore
Key Advantages Cell permeability, potential for oral bioavailabilityHigh potency and selectivity
Key Limitations Off-target effects on Kir7.1Poor cell permeability, potential for immunogenicity

Quantitative Performance Data

The following tables summarize the inhibitory potency of this compound and Tertiapin-Q against various Kir channel subtypes. Data is compiled from multiple studies to provide a comprehensive overview.

Table 1: Inhibitory Potency of this compound

Kir Channel SubtypeIC50Experimental SystemReference
Kir1.1 (ROMK)290 nM[1]Thallium flux assay in HEK293 cells[1]
Kir7.18 µM[1]Thallium flux assay in HEK293 cells[1]
Kir2.1No significant effect at 10 µMWhole-cell patch clamp in HEK293 cells[2]
Kir4.1No significant effect at 10 µMWhole-cell patch clamp in HEK293 cells[2]

Table 2: Inhibitory Potency of Tertiapin-Q

Kir Channel SubtypeKi / IC50Experimental SystemReference
Kir1.1 (ROMK)Ki = 1.3 nM[3][4]Radioligand binding assay[3][4]
Kir3.1/3.4 (GIRK1/4)Ki = 13.3 nM[3][4]Radioligand binding assay[3][4]
Kir2.1Selective over Kir2.1Not specified[3][4]

Mechanism of Action

The fundamental difference in the mechanism of action between VU590 and Tertiapin-Q lies in their approach to the Kir channel pore.

This compound acts as an intracellular pore blocker .[5] Being a small, cell-permeable molecule, it is thought to cross the cell membrane and access its binding site from the cytoplasm. Its binding within the pore is voltage-dependent and can be displaced by the inward flow of K+ ions.[6] Mutagenesis studies have identified key residues within the transmembrane pore, such as asparagine 171 (N171) in Kir1.1, as crucial for its binding and inhibitory activity.[6][7]

Tertiapin-Q , a peptide, functions as an extracellular pore blocker .[8] It binds to the outer vestibule of the Kir channel, physically occluding the pore and preventing the passage of potassium ions.[8] Its α-helical structure is thought to insert into the external end of the conduction pore.[8]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TertiapinQ Tertiapin-Q KirChannel Kir Channel TertiapinQ->KirChannel Blocks from outside VU590 This compound Pore Channel Pore VU590->Pore Blocks from inside

Figure 1. Mechanisms of Kir channel blockade.

Signaling and Regulation of Kir Channels

Kir channels are integral to maintaining cellular excitability and potassium homeostasis. Their activity is regulated by various intracellular signaling molecules. A key regulator for many Kir channels is phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for their activation.[9] G-protein-coupled inwardly rectifying potassium (GIRK) channels, a primary target of Tertiapin-Q, are also directly activated by the βγ subunits of Gi/o proteins following G-protein coupled receptor (GPCR) stimulation.

GPCR GPCR Gprotein Gi/o Protein GPCR->Gprotein Ligand Binding G_alpha Gαi/o Gprotein->G_alpha G_betagamma Gβγ Gprotein->G_betagamma Kir3 Kir3 (GIRK) Channel G_betagamma->Kir3 Activates K_efflux K+ Efflux Kir3->K_efflux PIP2 PIP2 PIP2->Kir3 Required for activation start Start culture Culture Kir-expressing cells start->culture prepare Prepare patch pipette culture->prepare seal Form gigaohm seal prepare->seal whole_cell Achieve whole-cell configuration seal->whole_cell record_baseline Record baseline currents whole_cell->record_baseline apply_compound Apply VU590 or Tertiapin-Q record_baseline->apply_compound record_treatment Record currents with compound apply_compound->record_treatment analyze Analyze data (IC50) record_treatment->analyze end End analyze->end

References

Evaluating the Specificity of VU590: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the right chemical tool is paramount for generating reliable and reproducible data. This guide provides a comprehensive evaluation of the specificity of VU590, a widely used inhibitor of the inward rectifier potassium (Kir) channel Kir1.1 (also known as the renal outer medullary potassium channel, ROMK). We compare its performance with alternative compounds and provide supporting experimental data and detailed protocols to aid in the informed selection of the most appropriate tool for your research needs.

VU590 is a potent inhibitor of Kir1.1, a key channel involved in potassium homeostasis in the kidney. However, its utility as a specific probe for Kir1.1 is context-dependent due to its off-target activity on other Kir channels, most notably Kir7.1. Understanding the specificity profile of VU590 is crucial for interpreting experimental results and avoiding potential confounds.

Comparative Specificity of VU590 and Alternative Compounds

The following table summarizes the inhibitory potency (IC50) of VU590 and two key alternative compounds, VU591 and ML418, against a panel of inward rectifier potassium channels. VU591 was developed as a more selective inhibitor of Kir1.1, while ML418 is a selective inhibitor of Kir7.1.

CompoundKir1.1 (ROMK) IC50 (µM)Kir7.1 IC50 (µM)Kir2.1 IC50 (µM)Kir2.2 IC50 (µM)Kir2.3 IC50 (µM)Kir3.1/3.2 IC50 (µM)Kir4.1 IC50 (µM)Kir6.2/SUR1 IC50 (µM)
VU590 0.2 - 0.29[1][2]~ 8[1][2][3]> 30No significant effectNo significant effectNo significant effect> 30No significant effect
VU591 ~ 0.24> 30> 10> 10> 10> 10> 10> 10
ML418 > 5.30.31> 10> 10> 10> 10> 10~ 0.3

Data compiled from multiple sources. "No significant effect" indicates that the compound did not show significant inhibition at the concentrations tested. It is important to note that the lack of a specific IC50 value does not definitively rule out any interaction.

As the data illustrates, VU590 exhibits approximately 40-fold selectivity for Kir1.1 over Kir7.1.[1] While it shows good selectivity against Kir2.1 and Kir4.1, its activity on Kir7.1 can be a significant factor in tissues where both Kir1.1 and Kir7.1 are expressed, such as the kidney.[4] VU591 offers a clear advantage for studies requiring selective inhibition of Kir1.1, with over 125-fold selectivity against Kir7.1 and a broad panel of other Kir channels.[5] Conversely, ML418 is a valuable tool for investigating the function of Kir7.1, with high potency and greater than 17-fold selectivity over most other Kir channels, with the exception of Kir6.2/SUR1.[6][7][8]

Tissue-Specific Effects of VU590

The specificity of VU590 in a given experiment is highly dependent on the expression profile of Kir channels in the tissue of interest.

Uterine Myometrium

In human pregnant myometrium, Kir7.1 is a key regulator of uterine excitability. Studies have shown that VU590 at a concentration of 20 µmol/L significantly increases the mean contractile force and frequency of spontaneous contractions in isolated myometrial strips. This effect is consistent with the inhibition of Kir7.1, which leads to membrane depolarization and increased smooth muscle contractility. However, it is important to consider that at higher concentrations, off-target effects may come into play.

Brain

VU590 has been utilized to probe the function of Kir7.1 in the central nervous system. For instance, in the paraventricular nucleus of the hypothalamus, Kir7.1 channels are involved in the regulation of neuronal firing by melanocortin-4 receptors.[1][3] The application of VU590 in brain slice electrophysiology can help to elucidate the role of Kir7.1 in neuronal excitability. However, given the diverse expression of various Kir channels in different brain regions, careful consideration of the local channel expression is necessary to confidently attribute the observed effects to Kir7.1 inhibition.

Experimental Protocols

To aid in the design and execution of experiments evaluating VU590 and other Kir channel inhibitors, detailed protocols for two key assays are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents from individual cells, providing a gold-standard assessment of inhibitor potency and selectivity.

1. Cell Preparation:

  • Culture mammalian cells (e.g., HEK293, CHO) stably or transiently expressing the Kir channel of interest.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

3. Recording:

  • Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir channel currents.

  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of the inhibitor (e.g., VU590).

  • Record currents in the presence of the inhibitor and after washout.

4. Data Analysis:

  • Measure the peak inward current at a specific voltage step (e.g., -120 mV).

  • Calculate the percentage of current inhibition by the compound.

  • Generate concentration-response curves and fit the data with the Hill equation to determine the IC50 value.

Thallium Flux Assay

This is a fluorescence-based high-throughput screening assay that measures the influx of thallium (Tl+), a surrogate for K+, through Kir channels.

1. Cell Plating:

  • Plate cells expressing the Kir channel of interest in a 384-well black-walled, clear-bottom plate at a density of 20,000-40,000 cells per well.

  • Incubate overnight at 37°C.

2. Dye Loading:

  • Aspirate the culture medium and add 20 µL of a fluorescent Tl+-sensitive dye (e.g., FluoZin-2 AM) in assay buffer.

  • Incubate for 60 minutes at room temperature in the dark.

3. Compound Addition:

  • Aspirate the dye solution and add 20 µL of assay buffer containing the test compound at various concentrations.

  • Incubate for 10-20 minutes at room temperature.

4. Thallium Stimulation and Signal Detection:

  • Use a fluorescence plate reader equipped with an automated liquid handling system.

  • Record a baseline fluorescence signal.

  • Add 10 µL of a stimulus buffer containing Tl+ to each well.

  • Immediately begin recording the fluorescence signal at regular intervals (e.g., every second) for 2-3 minutes.

5. Data Analysis:

  • The rate of fluorescence increase is proportional to the rate of Tl+ influx through the Kir channels.

  • Calculate the initial rate of Tl+ influx for each well.

  • Normalize the data to control wells (no compound) and wells with a maximal inhibitor concentration.

  • Generate concentration-response curves and calculate IC50 values.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Kir channels and a typical experimental workflow for evaluating inhibitor specificity.

Kir_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Kir_channel Kir Channel (e.g., Kir1.1) K_in K+ Kir_channel->K_in Membrane_Potential Membrane Potential Kir_channel->Membrane_Potential Hyperpolarization K_out K+ K_out->Kir_channel Influx K_out_label High [K+] K_in_label Low [K+] Cellular_Processes Cellular Processes (e.g., Excitability, Transport) Membrane_Potential->Cellular_Processes Regulation VU590 VU590 VU590->Kir_channel Inhibition

Caption: Signaling pathway of an inward rectifier potassium (Kir) channel.

Experimental_Workflow start Start: Select Kir Channel Target cell_line Generate Stable/Transient Cell Line Expressing Target start->cell_line assay_dev Develop Functional Assay (Electrophysiology or Thallium Flux) cell_line->assay_dev primary_screen Primary Screen: Test VU590 at a Single Concentration assay_dev->primary_screen dose_response Dose-Response Analysis: Determine IC50 of VU590 primary_screen->dose_response selectivity_panel Selectivity Profiling: Test VU590 Against a Panel of Kir Channels dose_response->selectivity_panel comparator_screen Comparative Screening: Test Alternatives (VU591, ML418) selectivity_panel->comparator_screen data_analysis Data Analysis and Comparison comparator_screen->data_analysis conclusion Conclusion: Evaluate Specificity for Target Tissue data_analysis->conclusion

Caption: Experimental workflow for evaluating inhibitor specificity.

References

Replicating Published Findings: A Comparative Guide to VU590 Dihydrochloride and its Alternatives in Kir Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VU590 dihydrochloride's performance against alternative compounds for inhibiting inwardly rectifying potassium (Kir) channels. The information presented is collated from published research to assist in the replication of findings and to guide future experimental design. We include detailed experimental methodologies, quantitative data comparisons, and visual diagrams of signaling pathways and workflows.

Comparative Analysis of Kir Channel Inhibitors

VU590 dihydrochloride (B599025) is a well-documented inhibitor of the renal outer medullary potassium (ROMK) channel, Kir1.1, and also exhibits activity against Kir7.1.[1] However, its moderate selectivity has prompted the development and characterization of alternative compounds with improved specificity. The following table summarizes the inhibitory potency (IC50) of VU590 and its key alternatives against various Kir channels.

CompoundTarget Kir ChannelIC50Notes
This compound Kir1.1 (ROMK)~290 nMAlso inhibits Kir7.1.[1]
Kir7.1~8 µMModerately selective for Kir1.1 over Kir7.1.[1]
Kir2.1, Kir4.1No significant effect
VU591 Kir1.1 (ROMK)~240 nMStructurally related to VU590 but with high selectivity for Kir1.1 over Kir7.1 and other Kir channels.[2][3]
VU714 Kir7.1~1.5 µMA novel Kir7.1 inhibitor.[2][4]
ML418 Kir7.1~310 nMA potent and selective Kir7.1 inhibitor, representing a significant improvement over VU590 for studying this channel.[2][4][5]
Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, Kir4.1>17-fold selective over these channels[4][5]

Experimental Protocols

The data presented in this guide were primarily generated using electrophysiological techniques, specifically whole-cell patch-clamp recordings in mammalian cell lines (e.g., HEK293) and two-electrode voltage-clamp (TEVC) recordings in Xenopus laevis oocytes. Below are detailed methodologies representative of those used in the cited publications.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This method is used to measure the ion channel activity of the entire cell membrane.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).

  • Cells are transiently transfected with plasmids encoding the specific Kir channel subunit(s) of interest using a suitable transfection reagent. A co-transfected fluorescent protein (e.g., GFP) is often used to identify successfully transfected cells.

  • Cells are typically incubated for 24-48 hours post-transfection to allow for channel expression.

2. Electrophysiological Recording:

  • Coverslips with transfected cells are transferred to a recording chamber on an inverted microscope and perfused with an extracellular (bath) solution.

    • Extracellular Solution (Example): 135 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM glucose (pH adjusted to 7.4).

  • Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular (pipette) solution.

    • Intracellular Solution (Example): 135 mM KCl, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, 2 mM ATP (pH adjusted to 7.3).

  • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

  • The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.

  • Currents are recorded in response to voltage-clamp protocols (e.g., voltage steps or ramps) using a patch-clamp amplifier and data acquisition software.

3. Data Analysis:

  • The effect of the inhibitor is determined by applying the compound to the bath solution and measuring the change in current amplitude.

  • IC50 values are calculated by fitting the concentration-response data to a Hill equation.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is well-suited for studying cloned ion channels expressed at high levels.

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • Complementary RNA (cRNA) encoding the Kir channel of interest is synthesized in vitro and injected into the oocytes.

  • Oocytes are incubated for 1-7 days to allow for channel expression in the plasma membrane.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber perfused with a recording solution (e.g., ND96).

  • Two microelectrodes (one for voltage sensing, one for current injection) are inserted into the oocyte.

  • The oocyte is voltage-clamped to a holding potential, and currents are elicited by stepping to various test potentials.

3. Data Analysis:

  • Inhibitors are applied via the perfusion solution.

  • The percentage of current inhibition at different compound concentrations is used to generate concentration-response curves and calculate IC50 values.

Visualizing Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the signaling pathway affected by VU590 and a typical experimental workflow for inhibitor comparison.

VU590_Signaling_Pathway cluster_membrane Cell Membrane Kir_channel Kir1.1 / Kir7.1 Channel K_ion_out K+ (extracellular) Kir_channel->K_ion_out Consequence Decreased K+ Efflux & Membrane Depolarization Kir_channel->Consequence K_ion_in K+ (intracellular) K_ion_in->Kir_channel K+ efflux VU590 This compound Inhibition Pore Blockade VU590->Inhibition Inhibition->Kir_channel Physiological_Effect Physiological Consequences (e.g., Altered Na+ Reabsorption, Reduced Uterine Quiescence) Consequence->Physiological_Effect

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Line Select Cell Line (e.g., HEK293) Transfection Transfect with Kir Channel cDNA Cell_Line->Transfection Incubation Incubate for Channel Expression Transfection->Incubation Recording Whole-Cell Patch-Clamp Recording Incubation->Recording Baseline Record Baseline Channel Activity Recording->Baseline Compound_App Apply Test Compound (VU590 or Alternative) Baseline->Compound_App Measure_Inhibition Measure % Inhibition of Current Compound_App->Measure_Inhibition Dose_Response Generate Dose-Response Curve Measure_Inhibition->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50 Comparison Compare Potency and Selectivity IC50->Comparison

Caption: Comparative experimental workflow for Kir channel inhibitors.

References

Safety Operating Guide

Proper Disposal of VU590 Dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides a clear, procedural guide for the safe disposal of VU590 dihydrochloride (B599025), aligning with standard laboratory safety protocols and regulatory considerations.

VU590 dihydrochloride is a potent and moderately selective inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2] While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), proper disposal is crucial to ensure environmental safety and adherence to laboratory best practices. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3]

Safety and Hazard Information

A summary of the safety data for this compound is presented below.

Hazard ClassificationRating/Statement
GHS ClassificationNot classified
GHS Label ElementsNone
NFPA RatingsHealth: 0, Fire: 0, Reactivity: 0
Hazard StatementsNone

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be used:

  • Gloves: Impermeable gloves should be worn. Always inspect gloves prior to use and use proper glove removal technique.[3]

  • Eye Protection: Safety glasses or goggles are recommended.

  • Lab Coat: A standard laboratory coat should be worn.

Step-by-Step Disposal Procedure

The disposal of this compound should be approached with caution, following the precautionary principle due to the limited toxicological data available.

Step 1: Assess the Quantity of Waste

The primary factor in determining the disposal route is the amount of this compound to be discarded.

  • Small Quantities: The Safety Data Sheet (SDS) suggests that smaller quantities can be disposed of with household waste. However, it is best practice within a laboratory setting to treat all chemical waste with a higher degree of caution.

  • Large Quantities: For larger amounts, or if your institutional policy prohibits the disposal of any chemical waste in regular trash, a licensed disposal company must be used.[3]

Step 2: Preparing for Disposal

  • Solid Waste:

    • If the this compound is in solid form, ensure it is in a clearly labeled, sealed container.

    • Avoid creating dust when handling the solid material.[3]

  • Solutions:

    • Do not dispose of solutions containing this compound down the drain. The SDS explicitly states to "Do not allow to enter sewers/ surface or ground water".

    • Collect all solutions in a designated, sealed, and clearly labeled waste container. The label should include the chemical name and approximate concentration.

Step 3: Disposal Execution

  • For Small Quantities (if permitted by institutional policy):

    • Place the sealed container of this compound into a larger, secondary container with other non-hazardous solid waste.

    • Dispose of in the regular laboratory solid waste stream.

  • For Large Quantities or Institutional Requirement:

    • Package the sealed and labeled waste container according to your institution's hazardous waste guidelines.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3]

Step 4: Decontamination

  • Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Dispose of any contaminated materials (e.g., wipes, disposable gloves) as chemical waste.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity is_small Is it a small quantity? assess_quantity->is_small check_policy Check Institutional Policy is_small->check_policy Yes prepare_waste Prepare and Label Waste Container is_small->prepare_waste No dispose_household Dispose with Household Waste (with caution) check_policy->dispose_household Permitted check_policy->prepare_waste Not Permitted decontaminate Decontaminate Work Area dispose_household->decontaminate licensed_disposal Offer to a Licensed Disposal Company licensed_disposal->decontaminate prepare_waste->licensed_disposal

Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, take the following steps:

  • Evacuate Personnel: If a significant amount is spilled, evacuate personnel to a safe area.[3]

  • Ventilation: Ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]

  • Clean-up: For solid spills, pick up mechanically. Avoid creating dust.[3] Place the spilled material into a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly.

References

Personal protective equipment for handling VU590 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of VU590 dihydrochloride (B599025) in a research setting. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

While VU590 dihydrochloride is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols to minimize exposure and prevent contamination.[1] The following table summarizes the recommended personal protective equipment.

Protection Type Recommended PPE Purpose
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from potential splashes or airborne particles.
Hand Protection Nitrile glovesPrevents direct skin contact with the compound. Although no specific glove material is recommended due to a lack of data, nitrile gloves are a standard for handling non-hazardous chemicals.[1]
Body Protection Laboratory coatProtects skin and personal clothing from potential spills.

Operational Plan: Step-by-Step Handling Procedures

Following a systematic workflow is essential for the safe and effective use of this compound.

  • Receiving and Storage:

    • Upon receipt, verify that the container is intact and properly labeled.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Keep the container tightly sealed when not in use.

  • Preparation and Weighing:

    • Handle the compound in a designated area, such as a laboratory fume hood or a vented balance enclosure, to minimize the potential for airborne dust.

    • Use a clean spatula and a tared weigh boat or paper for accurate measurement.

    • Avoid creating dust. If the powder is very fine, consider using an anti-static gun.

    • Close the container immediately after weighing.

  • Dissolving the Compound:

    • Add the weighed this compound to the appropriate solvent in a suitable container (e.g., a beaker or flask).

    • If possible, pre-dissolve the compound in a small amount of solvent within a fume hood to reduce the risk of inhalation.

    • Mix the solution using standard laboratory techniques such as stirring or vortexing until fully dissolved.

  • Use in Experiments:

    • When using the solution, continue to wear the recommended PPE.

    • Work in a well-ventilated area.

    • Avoid contact with skin and eyes.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

  • Unused Compound:

    • Dispose of surplus and non-recyclable this compound through a licensed disposal company.

    • Do not dispose of the solid compound down the drain.

  • Contaminated Materials:

    • Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated chemical waste container.

    • Ensure the waste container is properly labeled with its contents.

  • Solutions:

    • Aqueous solutions of this compound may be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations and the concentration is low.

    • Do not allow large quantities or undiluted product to reach ground water, water courses, or sewage systems.[1]

Workflow for Handling this compound

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Don PPE: Lab Coat, Safety Glasses, Nitrile Gloves B Prepare Weighing Area: Use Fume Hood or Vented Enclosure A->B C Weigh Compound: Use Tared Container B->C D Dissolve Compound: Add to Solvent and Mix C->D E Conduct Experiment: Follow Protocol D->E F Segregate Waste: Solid vs. Liquid vs. Contaminated PPE E->F G Dispose of Solid Waste: Licensed Disposal Company F->G H Dispose of Liquid Waste: Follow Local Regulations F->H I Dispose of Contaminated PPE: Designated Chemical Waste F->I J Clean Work Area G->J H->J I->J

Caption: This diagram outlines the procedural flow for the safe handling of this compound, from preparation to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.